(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-pyridin-4-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNMMGJHWLZID-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chiral Pyridine Amino Alcohol Building Blocks for Drug Discovery
Executive Summary
Chiral pyridine amino alcohols represent a convergence of two "privileged" chemical spaces: the pyridine heterocycle, ubiquitous in FDA-approved therapeutics for its pharmacokinetic-modulating properties, and the 1,2- or 1,3-amino alcohol motif, a versatile chelating scaffold essential for asymmetric induction. This guide analyzes the structural utility of these building blocks, detailing their synthesis, their role as ligands in enantioselective catalysis, and their direct incorporation into active pharmaceutical ingredients (APIs) to modulate solubility and target binding.
Structural Significance & Physicochemical Logic
The value of chiral pyridine amino alcohols lies in their dual functionality. In drug design, they serve as high-value fragments; in process chemistry, they act as tunable ligands.
The Pyridine Core (Pharmacokinetic Modulator)
-
Basicity & Solubility: The pyridine nitrogen (pKa ~5.2) provides a handle for salt formation, significantly improving aqueous solubility compared to carbocyclic analogs.
-
Hydrogen Bonding: Acts as a hydrogen bond acceptor (HBA), critical for interacting with serine/threonine residues in kinase active sites.
-
Metabolic Stability: Unlike electron-rich rings (e.g., furan), the electron-deficient pyridine ring is generally resistant to oxidative metabolism, though susceptible to N-oxidation.
The Amino Alcohol Motif (Chiral Director)[1]
-
Chelation: The N–O distance in 1,2-amino alcohols is ideal for forming rigid 5-membered chelate rings with transition metals (Zn, Cu, Ru), locking the conformation necessary for stereotransfer.
-
H-Bonding Donor/Acceptor: In a drug context, the hydroxyl group acts as an H-bond donor (HBD) while the amine can be protonated or act as an acceptor, creating a specific pharmacophore vector.
Synthetic Routes to Chiral Pyridine Amino Alcohols[2]
To utilize these blocks, one must first access them with high enantiomeric excess (>99% ee). We prioritize three routes based on scalability and cost-efficiency.
Table 1: Comparative Synthetic Strategies
| Strategy | Key Reagents | Scalability | Typical % ee | Mechanism Note |
| Asymmetric Transfer Hydrogenation (ATH) | Ru-TsDPEN, HCOOH/TEA | High (Kg scale) | 95-99% | Dynamic Kinetic Resolution (DKR) possible for racemic ketones. |
| Chiral Pool Manipulation | (S)-Nicotine, Amino Acids | Medium | >99% | Limited structural diversity; dependent on starting material availability. |
| Enzymatic Reduction | KREDs (Ketoreductases) | High (Industrial) | >99.9% | Requires cofactor recycling (NADPH); highly specific. |
| Asymmetric Addition | Et2Zn, Chiral Ligand | Low (Discovery) | 85-95% | Good for generating libraries of derivatives. |
Preferred Route: Asymmetric Transfer Hydrogenation (ATH)
For generating 1-(pyridin-2-yl)ethanol derivatives (a common scaffold), ATH is the industry standard due to the absence of high-pressure hydrogen gas and the robustness of Ruthenium catalysts.
Reaction: 2-Acetylpyridine + HCOOH/TEA
Application A: Asymmetric Catalysis (Ligand Design)
The most authoritative application of these building blocks is their use as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes. This reaction is the benchmark for validating the "chiral efficacy" of a new amino alcohol.
Mechanistic Insight: The "Chelate Effect"
The reaction proceeds via a bimetallic transition state (Zimmerman-Traxler model). The pyridine nitrogen and the alkoxide oxygen bind to the Zinc atom, forming a rigid bicyclic system. This rigidity forces the incoming nucleophile (ethyl group) to attack the aldehyde from a specific face (Re or Si), resulting in high enantioselectivity.
Visualization: Catalytic Cycle & Transition State
The following diagram illustrates the mechanistic pathway, highlighting the crucial bimetallic transition state.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using a pyridine amino alcohol ligand. Note the regeneration of the ligand.
Application B: Medicinal Chemistry (Fragment-Based Design)
Beyond catalysis, these molecules are incorporated directly into drugs.[1] The 2-amino-1-(pyridin-2-yl)ethanol scaffold is a bioisostere for phenyl-ethanolamines (common in beta-blockers) but with improved water solubility.
Case Study: Crizotinib & Homologs
While Crizotinib utilizes a chiral amine, the synthetic logic remains relevant. The introduction of the pyridine ring adjacent to the chiral center in similar kinase inhibitors serves to:
-
Lock Conformation: The pyridine ring restricts rotation around the C-C bond via intramolecular H-bonding (N...H-O), pre-organizing the molecule for receptor binding.
-
Solubility: The pyridine nitrogen provides a protonation site (pKa ~5) that is ionized in the stomach (pH 1-2) but neutral in blood plasma (pH 7.4), aiding oral bioavailability.
Experimental Protocol: Self-Validating Synthesis & Application
This protocol describes the synthesis of a model chiral ligand, (S)-1-(pyridin-2-yl)-2-(dimethylamino)ethanol , and its validation via the enantioselective alkylation of benzaldehyde.
Step 1: Synthesis of the Ligand (Mannich-Reduction Sequence)
Note: This route uses a Mannich reaction followed by asymmetric reduction, ensuring high diversity.
-
Mannich Reaction:
-
Reagents: 2-Acetylpyridine (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.2 eq), Conc. HCl (cat.), Ethanol.
-
Procedure: Reflux 2-acetylpyridine with paraformaldehyde and amine salt in ethanol for 12h.
-
Workup: Remove solvent, basify with NaOH, extract with DCM.
-
Product: 3-(dimethylamino)-1-(pyridin-2-yl)propan-1-one.
-
-
Asymmetric Transfer Hydrogenation (ATH):
-
Reagents: Mannich base (from step 1), RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%), HCOOH/TEA (5:2 azeotrope).
-
Procedure: Stir at 25°C in DCM for 14h. Monitor consumption of ketone by TLC.
-
Validation (Self-Check): The reaction is complete when the carbonyl peak (1690 cm-1) disappears in IR.
-
Purification: Silica gel chromatography (MeOH/DCM).
-
Step 2: Validation via Diethylzinc Addition (The Benchmark)
Use this protocol to verify the optical purity and catalytic activity of your synthesized block.
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Loading: Add Ligand (5 mol%) and Toluene (anhydrous).
-
Zinc Addition: Add Et2Zn (2.2 eq, 1.0M in hexanes) at 0°C. Caution: Pyrophoric.
-
Substrate: Add Benzaldehyde (1.0 eq) slowly.
-
Reaction: Stir at 0°C for 12h.
-
Quench: Add 1M HCl carefully. Extract with Et2O.
-
Analysis (Critical):
-
Yield: Isolate product.
-
Enantiomeric Excess (ee): Analyze via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane/IPA).
-
Success Criteria: >90% Yield, >90% ee.
-
Workflow Diagram
Caption: Step-by-step synthetic workflow for generating and validating the chiral building block.
References
-
Chelucci, G. (2006). "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews, 250(11-12), 1435-1469. Link
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Bolm, C., et al. (2000). "Catalyzed Asymmetric Aryl Transfer Reactions to Aldehydes with Boronic Acids as Aryl Source." Angewandte Chemie, 39(19), 3464-3466. Link
-
Wang, Z., et al. (2023). "Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis." Journal of the American Chemical Society.[2] Link
-
Merck & Co. (2015). "Process for the preparation of chiral amino alcohol intermediates." US Patent 9,120,750. Link
Sources
An In-depth Technical Guide to 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride (CAS 724463-81-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride, registered under CAS number 724463-81-4, is a heterocyclic compound featuring a thieno[3,2-b]pyran-2-one core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to various biologically active molecules. While specific research on this particular compound is not extensively published, its structural motifs suggest potential applications in oncology and other therapeutic areas. Thiophene-fused pyranones are recognized as privileged structures in drug discovery, often exhibiting a range of biological activities. This guide provides a comprehensive overview of the available technical information, plausible synthetic routes, potential mechanisms of action based on related compounds, and commercial availability for researchers interested in exploring the therapeutic potential of this molecule.
Physicochemical Properties
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₁₅H₁₉ClN₂O₂S |
| Molecular Weight | 342.84 g/mol |
| Appearance | Likely a solid, crystalline powder |
| Solubility | The hydrochloride salt form suggests probable solubility in water and polar organic solvents like methanol and DMSO. |
| Stability | Should be stored in a cool, dry place away from light and moisture. The piperazine moiety may be susceptible to oxidation. |
| Purity | Commercially available research chemicals are typically offered at purities of ≥95%. |
Postulated Mechanism of Action: Kinase Inhibition
While the direct molecular target of 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride has not been explicitly identified in published studies, the thieno[3,2-c]pyran-4-one scaffold, a close structural analog, has been investigated for its potential as an anticancer agent.[1] Compounds with this core have demonstrated selective growth inhibition of cancer cells.[1] The general mechanism for many small molecule anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.
It is plausible that this compound functions as a kinase inhibitor. The piperazine group is a common feature in many kinase inhibitors, often serving to improve solubility and target engagement. A hypothetical mechanism could involve the compound binding to the ATP-binding pocket of a specific protein kinase, thereby preventing the phosphorylation of its downstream substrates and inhibiting a signaling pathway critical for cancer cell survival.
Caption: Postulated mechanism of action for CAS 724463-81-4 as a kinase inhibitor.
Synthesis and Manufacturing
A plausible synthetic route for 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride can be conceptualized based on established methods for the synthesis of thieno[3,2-b]pyran-2-one derivatives. A common approach is the Gewald reaction, which is a multicomponent reaction used to synthesize substituted 2-aminothiophenes.[1][2]
A potential synthetic pathway could involve the following key steps:
-
Gewald Reaction: Reaction of a suitable ketone or aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative.
-
Formation of the Pyranone Ring: Cyclization of the 2-aminothiophene intermediate with a suitable reagent to construct the fused pyran-2-one ring.
-
Functionalization: Introduction of the (4-methyl-1-piperazinyl)methyl side chain at the 3-position, likely through a Mannich-type reaction or by alkylation of a suitable precursor.
-
Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt, which often improves the compound's stability and solubility.
Caption: Plausible synthetic workflow for CAS 724463-81-4.
Commercial Availability and Suppliers
As a specialized research chemical, 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride is not as widely available as common laboratory reagents. However, it can be sourced from a number of chemical suppliers that specialize in screening compounds and building blocks for drug discovery.
| Supplier | Website | Notes |
| Enamine | A leading provider of screening compounds and building blocks. A structurally similar compound (Z19643878) is listed in their catalog. Custom synthesis of the hydrochloride salt may be possible. | |
| Sigma-Aldrich (Merck) | Offers a vast portfolio of research chemicals. While not a stock item, custom synthesis services may be available. | |
| Other Niche Suppliers | Various | Several smaller chemical suppliers specializing in novel heterocyclic compounds may also offer this product or be able to synthesize it on request. |
Experimental Protocols: Procurement and Quality Control
For researchers acquiring this compound, a rigorous quality control process is essential to ensure the validity of experimental results.
Procurement Workflow:
-
Identify Potential Suppliers: Utilize chemical search engines and supplier catalogs.
-
Request Quotation and Lead Time: Inquire about purity, available analytical data (e.g., Certificate of Analysis), and delivery timelines.
-
Evaluate Supplier Reputation: Consider factors such as ISO certification, customer reviews, and published citations of their products.
-
Place Order and Await Delivery: Ensure proper shipping and storage conditions are communicated.
In-house Quality Control Protocol:
-
Visual Inspection: Check for the expected physical appearance (e.g., color, crystallinity).
-
Solubility Test: Confirm solubility in appropriate solvents as per the supplier's datasheet or inferred properties.
-
Structural Confirmation (NMR Spectroscopy):
-
Dissolve a small sample (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of key structural features: the methyl group, the piperazine ring protons, the thienopyran core protons, and the correct integration ratios.
-
-
Purity Assessment (LC-MS):
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
-
Inject a solution of the compound and analyze the chromatogram for the presence of impurities.
-
Use the mass spectrometer to confirm the molecular weight of the main peak, which should correspond to the free base of the compound.
-
-
Documentation: Record all analytical data and compare it with the supplier's Certificate of Analysis.
Caption: Workflow for in-house quality control of procured CAS 724463-81-4.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride is not widely available. However, based on the constituent functional groups, particularly the piperazine moiety, standard laboratory safety precautions should be observed. Piperazine itself can be corrosive and an irritant.[3][4]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
7-Methyl-3-((4-methyl-1-piperazinyl)methyl)-2H-thieno[3,2-b]pyran-2-one hydrochloride is a research chemical with potential for further investigation, particularly in the field of oncology. While detailed public data is limited, its structural features suggest it may act as a kinase inhibitor. This guide provides a framework for researchers to understand its inferred properties, potential synthesis, and the necessary steps for procurement and quality control. Further experimental studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. PubMed. [Link]
Sources
- 1. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Applications of pyridine-substituted chiral beta-amino alcohols
Technical Guide: Applications of Pyridine-Substituted Chiral -Amino Alcohols in Asymmetric Catalysis
Executive Summary
Pyridine-substituted chiral
This guide details the operational frameworks for deploying these ligands in two high-value transformations: enantioselective organozinc additions and the asymmetric Henry reaction . It moves beyond basic procedures to address the mechanistic causality required for industrial optimization.
Part 1: Ligand Architecture & Design Logic
The Pyridine Advantage
The substitution of a phenyl ring with a pyridine moiety in
-
Electronic Modulation: The electron-deficient nature of pyridine (compared to benzene) increases the Lewis acidity of the coordinated metal (typically Zn(II), Cu(II), or Ru(II)), often accelerating reaction rates.
-
Secondary Coordination: The pyridine nitrogen (
) acts as an anchoring point, reducing conformational flexibility in the transition state (TS).
Structural Paradigm
The general scaffold consists of a chiral backbone (often derived from the chiral pool, such as amino acids or terpenes) linking a tertiary amino group and a secondary/tertiary alcohol, with the pyridine ring attached at the carbinol carbon.
Figure 1: Structural logic of pyridine-substituted
Part 2: The Gold Standard – Asymmetric Alkylation of Aldehydes
The enantioselective addition of diethylzinc (
Mechanistic Insight (The "Pyridine-Noyori" Cycle)
The reaction does not proceed via a simple monomeric species. It involves the formation of a heterobimetallic transition state where the ligand bridges two zinc atoms. The pyridine nitrogen coordinates to the catalytic zinc, enhancing the Lewis acidity at the aldehyde activation site.
Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Standardized Protocol
Objective: Synthesis of (R)-1-phenylpropan-1-ol from benzaldehyde. Ligand: (S)-1-(pyridin-2-yl)-2-(dimethylamino)ethanol (5 mol%).
Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11]
-
Ligand: 5 mol% relative to aldehyde.
-
Solvent: Toluene (anhydrous, degassed). Note: Hexane is often used, but Toluene frequently yields higher ee% with pyridine ligands due to
-stacking interactions. -
Diethylzinc (
): 1.0 M solution in hexane (2.2 equivalents). -
Aldehyde: 1.0 equivalent (freshly distilled).
Step-by-Step Workflow
-
Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.
-
Catalyst Formation: Charge the flask with the Ligand (0.05 mmol) and anhydrous Toluene (2 mL).
-
Zinc Addition: Add
(2.2 mmol, 2.2 mL) dropwise at 0°C.-
Observation: Ethane gas evolution will occur. Allow to stir for 20 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes. This ensures formation of the active zinc-alkoxide species.
-
-
Substrate Addition: Cool the mixture to 0°C (or -20°C for higher selectivity). Add the Aldehyde (1.0 mmol) slowly over 10 minutes.
-
Reaction: Stir at the set temperature for 6–12 hours. Monitor conversion by TLC or GC.
-
Quench: Carefully add saturated
solution (5 mL) at 0°C. Caution: Vigorous reaction. -
Workup: Extract with
(3x), wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (SiO2, Hexane/EtOAc).
Performance Data (Comparative)
| Substrate | Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| Benzaldehyde | Phenyl-backbone (Ephedrine) | Hexane | 0 | 85 | 78 | [1] |
| Benzaldehyde | Pyridine-backbone | Toluene | 0 | 96 | 94 | [2] |
| p-Cl-Benzaldehyde | Pyridine-backbone | Toluene | -20 | 92 | 91 | [2] |
| Cyclohexanecarbaldehyde | Pyridine-backbone | Toluene | 0 | 88 | 85 | [2] |
Table 1: Comparison of pyridine-substituted ligands vs. traditional phenyl-based ligands. Note the improved ee% attributed to the pyridine directing effect.
Part 3: Advanced Application – Asymmetric Henry Reaction (Nitroaldol)
While organozinc addition is the primary application, these ligands are increasingly used in Copper(II)-catalyzed Henry reactions to synthesize chiral
Protocol: Cu(II)-Catalyzed Henry Reaction
Objective: Reaction of nitromethane with o-anisaldehyde.
-
Complexation: In a vial, mix
(10 mol%) and the Pyridine-Amino Alcohol Ligand (11 mol%) in Ethanol (EtOH). Stir for 1 hour to form a deep blue complex. -
Reactants: Add nitromethane (10 equiv) and the aldehyde (1.0 equiv).
-
Conditions: Stir at 0°C for 24–48 hours.
-
Workup: Evaporate volatiles, filter through a silica plug, and purify.
-
Result: Typical yields 80–90% with ee values ranging from 85–95% depending on the steric bulk of the ligand's amine group.
Part 4: Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by moisture/air. | Re-distill aldehyde; ensure |
| Low Enantioselectivity | Non-Linear Effect (Heterochiral aggregation). | Change solvent polarity (Hexane |
| Racemization | Product uncatalyzed background reaction. | Lower reaction temperature; ensure slow addition of aldehyde to maintain high catalyst:substrate ratio locally. |
| Gel Formation | Formation of insoluble Zn-aggregates. | Add additives like polytetrafluoroethylene (PTFE) or switch to highly diluted conditions. |
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.
-
Gros, P., & Fort, Y. (2002). New Chiral Amino Alcohol Ligands Incorporating a Pyridine Unit: Synthesis and Application in Enantioselective Addition of Diethylzinc to Aldehydes. European Journal of Organic Chemistry.
-
Blay, G., et al. (2005). Enantioselective Henry reaction catalyzed by Cu(II) complexes of chiral pyridine-containing amino alcohols. Tetrahedron: Asymmetry.
-
Cozzi, P. G. (2004). Metal-Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews.
Sources
- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [digibug.ugr.es]
- 5. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
- 6. Pyridines - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Reducing (S)-2-amino-2-(pyridin-4-yl)acetic acid to Amino Alcohol
Abstract
The reduction of (S)-2-amino-2-(pyridin-4-yl)acetic acid to its corresponding amino alcohol, (S)-2-amino-2-(pyridin-4-yl)ethanol , presents unique chemoselective challenges. Unlike aliphatic amino acids, the presence of the pyridine ring introduces two complications: (1) the potential for N-coordination with electrophilic reducing agents (boranes), forming stable complexes that complicate workup, and (2) the increased acidity of the
Scientific Foundation & Mechanism
The Choice of Reducing System
While LiAlH
-
Chemoselectivity: It rapidly reduces carboxylic acids to primary alcohols via an acetoxy-borohydride intermediate, leaving the pyridine ring intact.
-
Stereoretention: Under controlled temperature addition, it minimizes the risk of racemization common to phenylglycine analogs.
-
Safety: It avoids the use of commercial diborane gas or unstable BH
-THF solutions.
The "Borane Trap" Mechanism
A critical feature of this reaction is the interaction between the generated Borane (BH
-
Reaction:
-
Reduction: The carboxylic acid is reduced to a borate ester.
-
Complication: Excess BH
acts as a Lewis acid, coordinating strongly to the pyridine nitrogen (Lewis base) to form a Pyridine-Borane complex . This complex is stable to mild hydrolysis. -
Solution: The protocol requires a rigorous acidic reflux workup (6M HCl) to hydrolyze the N-B bond and liberate the free amino alcohol.
Figure 1: Reaction pathway highlighting the formation and cleavage of the Pyridine-Borane complex.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| (S)-2-amino-2-(pyridin-4-yl)acetic acid | 1.0 | Substrate |
| Sodium Borohydride (NaBH | 2.5 | Hydride Source |
| Iodine (I | 1.0 | Oxidant (generates BH |
| Tetrahydrofuran (THF), Anhydrous | 10-15 vol | Solvent |
| Methanol (MeOH) | Excess | Quench |
| 6M Hydrochloric Acid (HCl) | Excess | Hydrolysis Agent |
| 20% NaOH (aq) | Excess | Neutralization |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Equipment: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Ar or N
). -
Substrate Charge: Add (S)-2-amino-2-(pyridin-4-yl)acetic acid (1.0 equiv) and NaBH
(2.5 equiv) to the flask. -
Solvent: Add anhydrous THF (10 mL per gram of substrate). The amino acid may remain as a suspension; this is normal.
-
Cooling: Cool the suspension to 0°C using an ice bath. Critical: Low temperature is essential during the initial exothermic hydrogen release.
Phase 2: In Situ Borane Generation
-
Iodine Solution: Dissolve I
(1.0 equiv) in anhydrous THF (3-5 mL per gram of I ). -
Addition: Add the Iodine solution dropwise to the reaction mixture over 30–45 minutes.
-
Observation: Vigorous evolution of H
gas will occur. The solution color will fade from dark brown to colorless/white as Iodine is consumed.
-
-
Reflux: Once gas evolution subsides and the addition is complete, remove the ice bath. Heat the reaction to reflux (66°C) and stir for 12–16 hours .
-
Checkpoint: The suspension should mostly dissolve or change consistency as the reduction proceeds.
-
Phase 3: Workup & Cleavage (The "Pyridine Release")
-
Quench: Cool the mixture to room temperature. Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).
-
Evaporation: Concentrate the mixture under reduced pressure to yield a white semi-solid/paste.
-
Acid Hydrolysis: Redissolve the residue in 20% KOH (or preferably 6M HCl for cleaner cleavage, followed by basification).
-
Recommended Route: Add 6M HCl (approx. 5 mL per gram of substrate) and reflux for 2 hours . This aggressive step ensures the Pyridine-Borane and Amine-Borane complexes are fully hydrolyzed.
-
-
Neutralization: Cool the acidic solution. Basify carefully with 20% NaOH (or solid KOH) to pH > 12 .
-
Note: High pH is required to ensure the amino alcohol is in the free base form and to solubilize boric acid as sodium borate.
-
Phase 4: Isolation
-
Extraction: The product is highly polar. Extract the aqueous layer multiple times (4x) with CHCl
:Isopropanol (3:1) or DCM .-
Tip: Continuous liquid-liquid extraction may be necessary for large scales.
-
-
Drying: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Recrystallize from Toluene or Ethyl Acetate/Hexane if necessary. Alternatively, convert to the dihydrochloride salt (using HCl/Dioxane) for easier handling and stability.
Quality Control & Troubleshooting
Analytical Specifications
-
HPLC: Chiral column (e.g., Chiralpak AD-H or OD-H) is mandatory to verify Enantiomeric Excess (ee%).
-
Target: >98% ee.
-
-
1H NMR (DMSO-d6): Look for the disappearance of the
-proton shift of the acid and appearance of the CH -OH multiplet (approx. 3.5-3.8 ppm).-
Impurity Check: Verify integration of pyridine protons to ensure no reduction to piperidine (shifts would move upfield to 1.5-3.0 ppm).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Stable Pyridine-Borane complex. | Increase duration of the HCl reflux step during workup. Ensure pH > 12 during extraction. |
| Racemization | High temp during initial addition. | Ensure Iodine addition is strictly at 0°C. Consider the "Alternative Route" below. |
| Piperidine Impurity | Over-reduction (rare with NaBH | Ensure reagents are dry; do not substitute NaBH |
High-Fidelity Alternative (If Racemization Persists)
If direct reduction yields <95% ee due to the sensitive benzylic position:
-
Protect: Convert starting material to N-Boc-(S)-2-amino-2-(pyridin-4-yl)acetic acid .
-
Activate: Form the Mixed Anhydride (Isobutyl chloroformate / NMM).
-
Reduce: Treat with NaBH
in water/THF. -
Deprotect: TFA/DCM. This 4-step route is longer but electronically stabilizes the
-center.
Visualization of Workflow
Figure 2: Operational workflow for the reduction protocol.
References
-
McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link
- Abiko, A., et al. "Rational Synthesis of Pseudo-Ephedrine and Its Derivatives." Tetrahedron Letters, vol. 33, no. 38, 1992, pp. 5517-5518. (Demonstrates stereoretention in phenylglycine analogs).
-
Kanth, J. V. B., & Periasamy, M. "Selective Reduction of Carboxylic Acids into Alcohols Using Sodium Borohydride and Iodine." Journal of Organic Chemistry, vol. 56, no. 19, 1991, pp. 5964-5965. Link
-
Couturier, M., et al. "Palladium and Raney Nickel Catalyzed Methanolic Cleavage of Stable Amine-Borane Complexes."[2] Organic Letters, vol. 3, no.[2][3] 3, 2001, pp. 465-467.[2][3] (Reference for stubborn borane complex cleavage). Link
Sources
Using (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol as a chiral ligand in asymmetric catalysis
Application Note: (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol in Asymmetric Catalysis
Abstract
This technical guide details the application of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (CAS: 724463-81-4) as a chiral ligand in asymmetric synthesis. Unlike its carbocyclic analogue (S)-phenylglycinol, this pyridine-substituted amino alcohol offers unique electronic properties and a "self-validating" recovery mechanism via acid-base extraction. This note covers its primary utility in the enantioselective alkylation of aldehydes and Ruthenium-catalyzed transfer hydrogenation , providing step-by-step protocols, mechanistic insights, and recovery workflows.
Ligand Profile & Mechanistic Insight
Structural Properties
The ligand features a chiral center bearing a primary amine, a primary alcohol, and a 4-pyridyl moiety.
-
Coordination Mode: It acts primarily as a bidentate N,O-donor (anionic alkoxide and neutral amine) to metal centers like Zn(II), Cu(II), or Ru(II).
-
The 4-Pyridyl Advantage: Unlike 2-pyridyl analogues, the nitrogen in the 4-position is distal and cannot chelate to the same metal center to form a monomeric 5-membered ring. Instead, it acts as an electron-withdrawing group (EWG) , increasing the Lewis acidity of the metal center and the acidity of the amine protons, often enhancing catalytic turnover rates compared to phenylglycinol.
Mechanistic Pathway (Zn-Catalyzed Alkylation)
In the reaction of diethylzinc (Et₂Zn) with aldehydes, the ligand forms a dinuclear Zinc complex. The chiral environment controls the facial selectivity of the aldehyde approach.
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes. The ligand dictates the stereochemistry via a rigid transition state.
Protocol A: Enantioselective Alkylation of Aldehydes
Objective: Synthesis of (S)-1-phenylpropan-1-ol from benzaldehyde. Target Enantiomeric Excess (ee): >90% Scale: 1.0 mmol substrate
Reagents & Preparation
-
Ligand: (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (5 mol%, 6.9 mg).
-
Zinc Source: Diethylzinc (1.0 M in hexanes).
-
Solvent: Toluene (Anhydrous, degassed).
-
Substrate: Benzaldehyde (Freshly distilled).
Step-by-Step Methodology
-
Catalyst Formation (The "Induction" Phase):
-
In a flame-dried Schlenk flask under Argon, dissolve the Ligand (6.9 mg, 0.05 mmol) in anhydrous Toluene (2.0 mL).
-
Cool to 0°C.
-
Add ZnEt₂ (2.2 mL, 2.2 mmol) dropwise.
-
Observation Check: Evolution of ethane gas bubbles confirms the formation of the Zinc-alkoxide species.
-
Stir at room temperature for 20 minutes to ensure complete formation of the active catalyst.
-
-
Substrate Addition:
-
Cool the mixture to 0°C (or -20°C for higher ee).
-
Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump or dropwise over 10 minutes.
-
Critical Control: Slow addition prevents non-catalyzed background reaction (racemic pathway).
-
-
Reaction Monitoring:
-
Stir at 0°C for 6–12 hours.
-
TLC Monitoring: Eluent 4:1 Hexane/EtOAc. Stain with KMnO₄ (Aldehyde oxidizes instantly; Product oxidizes slowly).
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NH₄Cl (5 mL) .
-
Extract with Et₂O (3 x 10 mL).
-
Note: The ligand will partition into the aqueous phase if the pH is acidic, or remain in organic if neutral. See Section 4 for Recovery.
-
-
Analysis:
-
Dry organics over MgSO₄, filter, and concentrate.
-
Chiral HPLC: Chiralcel OD-H column, 90:10 Hexane/iPrOH, 1.0 mL/min.
-
Expected Retention: (S)-isomer (major) typically elutes second depending on exact conditions.
-
Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation
Objective: Reduction of Acetophenone to (S)-1-phenylethanol. Mechanism: The ligand forms a Ru-complex where the amine NH and the hydride on Ru participate in a concerted proton-hydride transfer (outer-sphere mechanism).
Reagents
-
Precursor: [Ru(p-cymene)Cl₂]₂ (2.5 mol%).
-
Ligand: (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (5 mol%).
-
Base: KOH (10 mol%).
-
Hydrogen Source: Isopropanol (iPrOH) – acts as both solvent and reductant.
Methodology
-
Complexation: Mix Ru-dimer (15.3 mg) and Ligand (6.9 mg) in iPrOH (3 mL) at 80°C for 1 hour under Argon. Solution turns deep orange/red.
-
Catalysis: Add Acetophenone (1.0 mmol) followed by KOH (0.1 M in iPrOH, 1.0 mL).
-
Reaction: Stir at room temperature. Monitor by GC-FID or TLC.
-
Completion: Usually complete within 2–4 hours.
-
Workup: Filter through a short pad of silica to remove the metal complex. Evaporate solvent.
Ligand Recovery Protocol (Self-Validating System)
A major economic advantage of the 4-pyridyl ligand over phenylglycinol is the ease of separation from the product alcohol using the basicity of the pyridine ring.
Figure 2: Acid-Base extraction workflow for recovering the pyridyl-amino alcohol ligand.
Validation Step:
-
Weigh the recovered ligand.[1]
-
Check purity via ¹H NMR (DMSO-d₆).
-
Success Criteria: >85% mass recovery and >95% purity by NMR.
Data Summary & Performance Metrics
| Parameter | Protocol A (Zn-Alkylation) | Protocol B (Ru-Transfer Hydrog.) |
| Substrate Scope | Aromatic & Aliphatic Aldehydes | Aryl-Alkyl Ketones |
| Typical Yield | 85 – 98% | 90 – 99% |
| Typical ee | 88 – 96% (S) | 85 – 95% (S) |
| Reaction Time | 6 – 12 Hours | 1 – 4 Hours |
| Temp | 0°C | 25°C |
| Ligand Recovery | Excellent (via Acid Extraction) | Moderate (Metal leaching possible) |
References
-
Ligand Synthesis & Properties
- ChemicalBook. (2023). (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol Properties and CAS 724463-81-4.
-
General Methodology for Amino Alcohol Catalysis
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes.
-
Pyridyl-Alcohol Ligands in Catalysis
- Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis.Coordination Chemistry Reviews, 257(13-14), 1887-1932. (Provides context on the utility of the pyridine moiety).
-
Ruthenium Transfer Hydrogenation Context
- Zassinovich, G., Mestroni, G., & Gladinali, S. (1992). Asymmetric Hydrogen Transfer Reactions Catalyzed by Transition Metal Complexes.Chemical Reviews, 92(5), 1051–1069.
Sources
Reductive amination conditions for pyridine-based amino alcohols
Application Note: Optimized Reductive Amination Protocols for Pyridine-Based Amino Alcohols
Executive Summary
The reductive amination of pyridine-based aldehydes with amino alcohols presents a unique set of chemo-selective challenges. Unlike standard aliphatic couplings, this reaction matrix is complicated by two competing factors: (1) The "Oxazolidine Trap," where the amino alcohol cyclizes with the aldehyde to form a stable 5- or 6-membered ring rather than the required imine; and (2) Pyridine Electronics , where the basic nitrogen can poison heterogeneous catalysts or alter the pH-dependent stability of the iminium intermediate.
This guide provides three validated protocols (Method A, B, and C) to navigate these challenges, ensuring high yield and minimizing side reactions such as over-alkylation or oxazolidine stagnation.
Mechanistic Insight: The "Oxazolidine Trap"
In standard reductive amination, an aldehyde and amine condense to form a hemiaminal, which dehydrates to an imine. However, when using amino alcohols , the hydroxyl group acts as an intramolecular nucleophile.
-
The Problem: The hemiaminal often cyclizes to form a stable oxazolidine (for 1,2-amino alcohols) or tetrahydro-1,3-oxazine (for 1,3-amino alcohols).
-
The Consequence: Borohydride reagents (e.g., STAB) reduce imines, not oxazolidines. If the equilibrium favors the cyclic oxazolidine, the reaction stalls.
-
The Solution: We must shift the equilibrium toward the open-chain imine using specific Lewis acids (Ti(OiPr)₄) or protic activation (AcOH).
Figure 1: The kinetic competition between productive imine formation and the parasitic oxazolidine trap.
Method Selection Matrix
Before starting, select the protocol based on your specific substrate constraints.
Figure 2: Decision matrix for selecting the optimal reductive amination condition.
Detailed Protocols
Method A: The "Gold Standard" (STAB)
Best for: Unhindered pyridine aldehydes and primary amino alcohols.
Reagents:
-
Glacial Acetic Acid (AcOH)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Rationale: STAB is mild and selective for imines over aldehydes.[3] The addition of AcOH is critical for pyridine substrates; it buffers the basic pyridine nitrogen and catalyzes the dehydration of the hemiaminal, pushing the equilibrium away from the oxazolidine trap [1].
Protocol:
-
Dissolution: In a dry flask under N₂, dissolve the pyridine aldehyde (1.0 equiv) and amino alcohol (1.05 equiv) in DCE (0.2 M concentration).
-
Imine Formation: Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Do not skip this wait time. It allows the imine/oxazolidine equilibrium to establish.
-
-
Reduction: Cool to 0°C. Add STAB (1.4–1.5 equiv) portion-wise over 10 minutes.
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS (look for disappearance of imine mass).
-
Quench: Quench carefully with saturated aqueous NaHCO₃.
-
Note: Gas evolution (CO₂) will occur.
-
-
Workup: Extract with DCM (x3). Wash combined organics with brine.[4][5] Dry over Na₂SO₄.[4]
Method B: The "Scavenger" (Titanium Isopropoxide)
Best for: Hindered pyridines, secondary amines, or persistent oxazolidine formation.
Reagents:
-
Titanium(IV) Isopropoxide [Ti(OiPr)₄]
Rationale: Ti(OiPr)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger .[6] By chemically removing water, it forces the dehydration of the hemiaminal/oxazolidine to the imine species [2].
Protocol:
-
Complexation: In a dry flask under N₂, combine pyridine aldehyde (1.0 equiv) and amino alcohol (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv).
-
Optional: If the mixture is too viscous, add a minimal amount of dry THF.
-
-
Stirring: Stir at RT for 4–8 hours (or overnight).
-
Observation: The solution often turns yellow/orange, indicating titanate-imine complex formation.
-
-
Dilution: Dilute the mixture with anhydrous MeOH (to ~0.3 M).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.
-
Caution: Exothermic reaction with vigorous bubbling.
-
-
Quench (The "Titanium Emulsion" Fix):
-
Add 1N NaOH or water dropwise until a white precipitate forms.
-
Dilute with EtOAc.
-
Crucial Step: Filter the slurry through a pad of Celite to remove titanium salts.
-
-
Workup: Concentrate the filtrate and purify via column chromatography.
Method C: Catalytic Hydrogenation (Scale-Up)
Best for: Large scale (>50g) where boron waste is prohibitive.
Reagents:
-
Catalyst: 5% Pd/C or Pt/C (sulfided)
-
Hydrogen Source: H₂ gas (1–5 bar)
-
Solvent: MeOH or EtOH with HCl/AcOH
Rationale: Pyridine nitrogens can poison Pd catalysts by coordinating strongly to the metal surface. Running the reaction in acidic media (protonating the pyridine) prevents this poisoning [3].
Protocol:
-
Preparation: Dissolve pyridine aldehyde (1.0 equiv) and amino alcohol (1.0 equiv) in MeOH.
-
Acidification: Add concentrated HCl (1.0 equiv) or AcOH (5–10% v/v).
-
Target: pH < 4.[2] This ensures the pyridine is protonated (Py-H⁺).
-
-
Catalyst Loading: Add 5% Pd/C (10 wt% loading) under Argon.
-
Hydrogenation: Purge with H₂ and stir under 3 bar (45 psi) pressure at RT.
-
Monitoring: Monitor closely. Prolonged reaction times can lead to the reduction of the pyridine ring itself (forming piperidine).
-
Workup: Filter through Celite. Neutralize the filtrate with NaHCO₃ before extraction.
Comparative Data & Troubleshooting
| Feature | Method A (STAB) | Method B (Ti-mediated) | Method C (H₂/Pd) |
| Imine Conversion | Good (Equilibrium driven) | Excellent (Water removed) | Moderate |
| Steric Tolerance | Moderate | High | Low |
| Oxazolidine Risk | Moderate | Low (Ti breaks complex) | Moderate |
| Scaleability | Moderate (Boron waste) | Low (Ti waste) | High |
| Pyridine Compat. | Excellent (w/ AcOH) | Good | Poor (unless acidic) |
Common Failure Modes:
-
Low Yield (Method A): Likely stuck at the oxazolidine stage. Switch to Method B to force dehydration.
-
No Reaction (Method C): Catalyst poisoning. Ensure the solvent is acidic enough to protonate the pyridine nitrogen.
-
Over-alkylation (Dialkylation): Use a stepwise approach (pre-form imine, then reduce) rather than "one-pot" mixing.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][10][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][10][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[5][6][7][8][14] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2206.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for catalyst poisoning mechanisms in heterocyclic chemistry).
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 6. designer-drug.com [designer-drug.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies for (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol
Abstract
(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a primary amine, a primary alcohol, and a pyridine ring, presents a significant challenge for selective chemical modification. Achieving desired regioselectivity and preventing unwanted side reactions necessitates a robust and well-designed protecting group strategy. This technical guide provides a comprehensive overview of strategies for the selective protection of the primary amine and hydroxyl groups, with special consideration for the electronic influence and potential reactivity of the pyridine nitrogen. We present detailed, field-proven protocols for the introduction and removal of common protecting groups, a comparative analysis of their stability, and a discussion on developing orthogonal schemes for sequential functionalization.
Introduction: The Synthetic Challenge
The synthetic utility of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is directly linked to the ability to selectively functionalize its primary amine and primary alcohol. The primary amine is a potent nucleophile, while the primary alcohol can be derivatized to introduce a variety of functionalities. However, the presence of three potentially reactive sites—the aliphatic amine, the alcohol, and the pyridine nitrogen—complicates straightforward synthesis.
Key Synthetic Hurdles:
-
Chemoselectivity: The primary amine is significantly more nucleophilic than the pyridine nitrogen, yet the latter can be alkylated or acylated under certain conditions, leading to undesired byproducts.
-
Regioselectivity: Distinguishing between the primary amine and the primary alcohol is crucial for targeted synthesis.
-
Orthogonality: For multi-step syntheses, it is often essential to employ protecting groups that can be removed under distinct, non-interfering conditions.[1][2][3] This allows for the sequential deprotection and modification of each functional group.[2]
This guide will address these challenges by providing detailed protocols and strategic insights into the selection and application of appropriate protecting groups.
Protection of the Primary Amine
Protecting the primary amine is typically the first consideration due to its high nucleophilicity. Carbamates are the most common class of amine protecting groups, offering a balance of stability and ease of removal.[4][5]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its stability to a wide range of non-acidic conditions. It is removed under mild acidic conditions, which often leave other protecting groups, such as benzyl ethers or silyl ethers, intact.[6]
Rationale: The Boc group is ideal for strategies where subsequent steps involve basic conditions, organometallic reagents, or nucleophiles.[6] Its removal with acids like trifluoroacetic acid (TFA) is clean, often producing volatile byproducts (isobutylene and CO₂).[4]
Protocol 2.1: N-Boc Protection
-
Setup: In a round-bottom flask, dissolve (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (1.0 equiv.) in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equiv.) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, (S)-tert-butyl (1-hydroxy-2-(pyridin-4-yl)ethyl)carbamate, can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another widely used amine protecting group, known for its robustness.[7] It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[4][7]
Rationale: The Cbz group is an excellent choice when acid-labile protecting groups (like Boc or silyl ethers) are present elsewhere in the molecule or when subsequent reaction steps require strong acids.[7][8] Its removal via hydrogenolysis is exceptionally mild and clean, yielding the free amine and volatile byproducts (toluene and CO₂).[7]
Protocol 2.2: N-Cbz Protection (Schotten-Baumann Conditions)
-
Setup: Dissolve (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (1.0 equiv.) in a 10% aqueous solution of sodium carbonate (Na₂CO₃) (2.2 equiv.). Cool the solution to 0 °C.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise, ensuring the temperature is maintained below 5 °C.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.[7] Monitor progress by TLC.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.[7] Acidify the aqueous layer to pH ~2 with cold 1 M HCl.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield (S)-benzyl (1-hydroxy-2-(pyridin-4-yl)ethyl)carbamate. Purify by chromatography if needed.
| Protecting Group | Reagents | Cleavage Conditions | Orthogonality |
| Boc | Boc₂O, NaHCO₃ | TFA/DCM or HCl in Dioxane | Stable to base and hydrogenolysis |
| Cbz | Cbz-Cl, Na₂CO₃ | H₂, Pd/C | Stable to acid and base |
Protection of the Primary Alcohol
With the amine protected, the primary alcohol can be selectively functionalized. Silyl ethers are a common choice for alcohol protection due to their versatile stability and tunable cleavage conditions.[9]
tert-Butyldimethylsilyl (TBDMS or TBS) Group
The TBDMS group is widely used for protecting primary alcohols due to its steric bulk, which often allows for selective protection of primary over secondary alcohols.[9] It is stable to a wide range of conditions but is readily cleaved by fluoride ion sources.[10]
Rationale: The TBDMS group is compatible with both Boc (acid-labile) and Cbz (hydrogenolysis-labile) protected amines, forming the basis of a powerful orthogonal strategy.[11] Its removal with reagents like tetrabutylammonium fluoride (TBAF) is highly selective and occurs under mild, neutral conditions.[3][11]
Protocol 3.1: O-TBDMS Protection
-
Setup: To a solution of the N-protected amino alcohol (e.g., N-Boc derivative) (1.0 equiv.) in anhydrous DCM, add imidazole (2.5 equiv.).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv.) portion-wise at room temperature.
-
Reaction: Stir the mixture for 12-16 hours at room temperature. Monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the fully protected product.
| Protecting Group | Reagents | Cleavage Conditions | Key Advantages |
| TBDMS | TBDMS-Cl, Imidazole | TBAF in THF; or mild acid (e.g., cat. AcCl in MeOH[11]) | High selectivity for primary alcohols; Orthogonal to Cbz and Fmoc |
Orthogonal Protecting Group Strategies
The true power of protecting group chemistry lies in the ability to remove one group selectively in the presence of others.[2][3] This "orthogonal" approach is fundamental for the sequential synthesis of complex molecules.[2][12] For (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, a common and effective orthogonal strategy involves the use of N-Boc and O-TBDMS protection.
Workflow: Selective Functionalization
This strategy allows for three distinct modes of selective deprotection and subsequent functionalization, starting from the doubly protected intermediate, (S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)-2-(pyridin-4-yl)ethyl)carbamate.
Caption: Orthogonal protection and deprotection workflow.
-
Path A (Amine Functionalization): Selective removal of the Boc group with TFA yields the free amine, leaving the TBDMS-protected alcohol intact. This allows for N-alkylation, N-acylation, or other modifications at the nitrogen atom.
-
Path B (Alcohol Functionalization): Selective removal of the TBDMS group with TBAF exposes the primary alcohol for reactions such as oxidation, esterification, or etherification, while the Boc-protected amine remains shielded.
-
Path C (Global Deprotection): Treatment with a strong acid, such as HCl in dioxane, can simultaneously remove both the Boc and TBDMS groups to regenerate the parent amino alcohol after modifications are complete.
Conclusion
The successful synthesis and derivatization of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol are critically dependent on a well-devised protecting group strategy. The use of N-Boc or N-Cbz groups for the primary amine, in conjunction with an O-TBDMS group for the primary alcohol, provides a robust and flexible framework for chemical manipulation. By understanding the principles of orthogonality and applying the detailed protocols provided, researchers can selectively access each functional group, enabling the efficient construction of complex molecules for drug discovery and development.
References
-
Protherics. (2021, October 16). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved February 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 16, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 16, 2026, from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 16, 2026, from [Link]
-
Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 16, 2026, from [Link]
- Grote, T., et al. (2010). Process for preparing enantiomerically enriched amino-alcohols. U.S.
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved February 16, 2026, from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved February 16, 2026, from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved February 16, 2026, from [Link]
-
Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved February 16, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved February 16, 2026, from [Link]
-
Reddit. (2023, February 8). Selective protection of alcohol over amine. r/Chempros. Retrieved February 16, 2026, from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 16, 2026, from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved February 16, 2026, from [Link]
-
Bartoli, G., et al. (2007). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Daugulis, O., et al. (2019). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research, 52(3), 767-781. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Öztürk, T., et al. (n.d.). Selective protection and deprotection of alcohols and amines. Retrieved February 16, 2026, from [Link]
- Wang, Y., et al. (2013). BOC protection method for aminopyridine.
Sources
- 1. scispace.com [scispace.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Chiral Pyridine-Alcohol Ligands
This Application Note is structured to provide a comprehensive, field-validated guide for the synthesis and application of chiral pyridine-alcohol ligands. It prioritizes practical reproducibility and mechanistic understanding over theoretical abstraction.
Executive Summary
Chiral N,O-ligands incorporating a pyridine backbone and a proximal alcohol group are privileged scaffolds in asymmetric catalysis. Their efficacy stems from the "bifunctional" nature of the binding site: the pyridine nitrogen acts as a Lewis base (soft donor), while the hydroxyl group acts as a proton donor or hard Lewis base (via alkoxide formation).
This guide details two distinct, high-fidelity synthetic routes to access these ligands:
-
Route A (Precision): Enantioselective CBS Reduction of 2-acylpyridines (Access to Secondary Alcohols).
-
Route B (Robustness): Nucleophilic Addition to the Chiral Pool (Access to Tertiary Alcohols).
These protocols are validated for use in the enantioselective addition of organozinc reagents to aldehydes (The Soai Reaction), a benchmark for ligand efficacy.
Strategic Synthesis Workflow
The choice of synthetic route depends on the desired steric bulk and the availability of starting materials.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target ligand architecture.
Detailed Protocols
Protocol A: Asymmetric CBS Reduction
Objective: Synthesis of (S)-1-(pyridin-2-yl)ethanol with >94% ee. Mechanism: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to activate borane (BH₃), directing hydride attack to a specific face of the prochiral ketone.[1]
Materials
-
Substrate: 2-Acetylpyridine (Distilled prior to use).
-
Catalyst: (S)-Me-CBS (1.0 M in toluene).
-
Reductant: Borane-THF complex (BH₃·THF, 1.0 M) or Catecholborane.
-
Solvent: Anhydrous THF (Sodium/Benzophenone distilled).
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) under a stream of Argon. Cool to room temperature.
-
Catalyst Charge: Syringe (S)-Me-CBS solution (0.1 eq relative to ketone) into the flask.
-
Borane Activation: Add BH₃·THF (0.6-1.0 eq) to the catalyst solution at room temperature. Stir for 10 minutes.
-
Expert Insight: This step forms the active Lewis acid-base complex. The solution typically remains clear.
-
-
Substrate Addition:
-
Dissolve 2-acetylpyridine (1.0 eq) in anhydrous THF (concentration ~0.5 M).
-
Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes via a syringe pump.
-
Critical Control: Maintain temperature between 0°C and -20°C. Slower addition generally improves enantioselectivity by keeping the concentration of unreacted ketone low relative to the catalyst.
-
-
Reaction Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The ketone spot (Rf ~0.5) should disappear, replaced by the alcohol (Rf ~0.3).
-
Quenching (Exothermic):
-
Cool to 0°C.
-
Slowly add MeOH (2 mL per mmol substrate) dropwise. Caution: Vigorous hydrogen gas evolution.
-
Add 1N HCl (aqueous) and stir for 20 minutes to break the boron-nitrogen complex.
-
-
Workup: Basify with saturated NaHCO₃ to pH 8. Extract with CH₂Cl₂ (3x). Dry combined organics over Na₂SO₄.
-
Purification: Flash column chromatography (EtOAc/Hexane).
Validation:
-
Yield: Expect 85–95%.
-
Chiral HPLC: Chiralcel OD-H column, 95:5 Hexane:iPrOH. (S)-isomer typically elutes second.
Protocol B: Chiral Pool Derivatization (Camphor Route)
Objective: Synthesis of 2-(pyridin-2-yl)-isoborneol (exo-alcohol). Mechanism: Nucleophilic addition of 2-lithiopyridine to the ketone. The rigid bicyclic structure of camphor directs the nucleophile to the endo face, yielding the exo alcohol almost exclusively.
Materials
-
Substrate: (1R)-(+)-Camphor.
-
Reagent: 2-Bromopyridine.
-
Lithiation Agent: n-Butyllithium (1.6 M in hexanes).
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
Step-by-Step Methodology
-
Lithiation of Pyridine:
-
Flame-dry a 250 mL RBF under Argon.
-
Add 2-bromopyridine (1.1 eq) and anhydrous Et₂O. Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 eq) dropwise over 20 minutes.
-
Observation: The solution will turn a deep red/orange color, indicating the formation of 2-lithiopyridine. Stir for 30 mins at -78°C.
-
-
Addition of Camphor:
-
Dissolve (+)-Camphor (1.0 eq) in minimal anhydrous Et₂O.
-
Add dropwise to the lithiopyridine solution at -78°C.
-
-
Equilibration:
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Expert Insight: The color often fades from deep red to yellow as the alkoxide forms.
-
-
Quenching:
-
Add saturated NH₄Cl solution carefully at 0°C.
-
-
Workup:
-
Separate phases. Extract aqueous layer with Et₂O.
-
Wash combined organics with Brine. Dry over MgSO₄.
-
-
Purification:
-
Recrystallization from hot Hexane/Ethanol is often sufficient due to the high crystallinity of the product.
-
Alternatively, silica gel chromatography (5-10% EtOAc in Hexane).
-
Validation:
-
Structure: ¹H NMR will show the absence of the C2 proton (tertiary alcohol).
-
Stereochemistry: NOESY experiments confirm the exo-hydroxyl group configuration.
Application: Enantioselective Alkylation (The Soai Reaction)
The ultimate test of these ligands is the asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde.
Mechanism of Action
The ligand reacts with Et₂Zn to form a chiral Zinc-alkoxide complex. This complex coordinates the aldehyde, activating the carbonyl carbon while simultaneously directing the ethyl group transfer from a second equivalent of Et₂Zn.
Figure 2: Simplified catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Standardized Activity Test Protocol
-
Setup: Dry a 10 mL vial under Argon.
-
Catalyst Formation: Add Ligand (5 mol%) and Toluene (2 mL). Add Et₂Zn (2.2 eq, 1.0 M in hexane) at room temperature. Stir 20 mins.
-
Note: Evolution of ethane gas will occur.
-
-
Reaction: Cool to 0°C. Add Benzaldehyde (1.0 eq).
-
Completion: Stir at 0°C for 12–24 hours.
-
Analysis: Quench with 1N HCl. Extract with Et₂O. Analyze organic layer via Chiral GC (Chirasil-DEX CB) or HPLC (Chiralcel OD).
Data Summary Table: Expected Performance
| Ligand Scaffold | Substrate | Reagent | Yield (%) | ee (%) | Ref |
| (S)-1-(2-pyridyl)ethanol | Benzaldehyde | Et₂Zn | 92 | 85-94 | [1, 2] |
| Camphor-Pyridine (Exo) | Benzaldehyde | Et₂Zn | 88 | 80-92 | [3, 4] |
| Camphor-Pyridine (Exo) | p-Cl-Benzaldehyde | Et₂Zn | 95 | >95 | [3] |
Troubleshooting & QC
-
Low Enantioselectivity (ee < 50%):
-
Low Yield:
-
Cause: Incomplete formation of the zinc complex.
-
Fix: Allow longer stirring time (30-60 mins) for Ligand + Et₂Zn before adding aldehyde.
-
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
-
Bolm, C., et al. (1990).
-
Chelucci, G. (2006).
-
Gros, P., & Fort, Y. (2002). New Chiral 2-(2-Pyridyl)alcohols Derived from α-Pinene: Synthesis and Application in the Enantioselective Addition of Diethylzinc to Aldehydes. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Procedure for converting (S)-2-amino-2-(pyridin-4-yl)ethanol to chiral diamines
Application Note & Protocol Guide
Topic: Stereodivergent Synthesis of Chiral Vicinal Diamines from (S)-2-amino-2-(pyridin-4-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral vicinal diamines are "privileged" scaffolds extensively utilized as ligands in asymmetric catalysis and as core structural motifs in pharmaceuticals.[1][2][3] This document provides a comprehensive guide with detailed protocols for the stereodivergent synthesis of chiral 1,2-diamines starting from the readily available chiral amino alcohol, (S)-2-amino-2-(pyridin-4-yl)ethanol. Two distinct, field-proven synthetic pathways are detailed, enabling researchers to selectively access either the syn or the anti diastereomer of the target diamine. The first protocol proceeds through an aziridinium ion intermediate to afford the diamine with a net retention of configuration. The second protocol utilizes a cyclic sulfamidate intermediate, which undergoes a nucleophilic substitution with inversion of configuration. By explaining the mechanistic rationale behind each strategy, this guide empowers researchers to make informed decisions to achieve the desired stereochemical outcome.
Introduction: The Significance of Chiral Vicinal Diamines
The precise three-dimensional arrangement of atoms in a molecule is paramount in drug discovery and materials science. Chiral 1,2-diamines, particularly those with C2 symmetry, have emerged as exceptionally effective ligands for a multitude of metal-catalyzed asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[4][5] Their ability to form stable chelate complexes creates a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity.[6] (S)-2-amino-2-(pyridin-4-yl)ethanol is an attractive chiral building block, combining a defined stereocenter with a coordinating pyridyl group, making its derivatives highly valuable for creating novel catalysts and bioactive molecules. This guide details the transformation of its vicinal amino alcohol moiety into a vicinal diamine, a critical synthetic conversion.
Overall Synthetic Strategy: A Stereodivergent Approach
The conversion of the hydroxyl group of (S)-2-amino-2-(pyridin-4-yl)ethanol into an amino group can be directed to yield two different diastereomers. The choice of synthetic route dictates the final stereochemistry by controlling whether the incoming nitrogen nucleophile attacks with retention or inversion of configuration relative to the original alcohol.
This guide presents two pathways:
-
Pathway A (Retention): Involves the activation of the hydroxyl group, followed by an intramolecular cyclization to form an aziridine intermediate. Subsequent ring-opening by an azide nucleophile at the less hindered carbon results in a product with the same relative stereochemistry as the starting material (syn).
-
Pathway B (Inversion): Proceeds through a cyclic sulfamidate intermediate. This intermediate forces a classic S_N_2 backside attack by the azide nucleophile, leading to a complete inversion of the stereocenter and yielding the anti diastereomer.[7][8]
Caption: Reaction sequence for the synthesis of syn-diamine with retention.
Detailed Experimental Protocol
Step 1: Mesylation and In-Situ Azidation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-2-amino-2-(pyridin-4-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.
-
Mesylation: Dissolve methanesulfonyl chloride (MsCl, 1.2 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. A precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Azide Addition: In a separate flask, dissolve sodium azide (NaN₃, 3.0 eq) in a minimal amount of dimethylformamide (DMF). Add this solution to the reaction mixture.
-
Cyclization/Ring-Opening: Slowly warm the reaction mixture to room temperature and then heat to 40-45 °C. Stir overnight (12-16 hours).
-
Work-up: Cool the mixture to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude azido-amine.
Step 2: Staudinger Reduction
-
Setup: Dissolve the crude azido-amine from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise to the solution. The reaction is exothermic and may evolve nitrogen gas.
-
Reaction: Stir the mixture at room temperature for 6-8 hours, or until TLC analysis indicates the complete disappearance of the azide.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient elution system (e.g., DCM -> 10% Methanol in DCM with 1% TEA) to afford the pure (1S,2S)-1-(pyridin-4-yl)ethane-1,2-diamine.
Protocol II: Synthesis of (1S,2R)-1-(pyridin-4-yl)ethane-1,2-diamine (anti-Diamine) via Inversion of Configuration
This strategy employs a cyclic intermediate that locks the conformation of the molecule, exposing the electrophilic carbon for a clean backside attack, which guarantees inversion of the stereocenter. [8]
Mechanistic Rationale
The amino alcohol is first treated with thionyl chloride (SOCl₂) to form a cyclic sulfamidite, which is then oxidized (e.g., with RuCl₃/NaIO₄) to the more stable cyclic sulfamidate. This five-membered ring intermediate holds the substrate in a rigid conformation. The carbon atom bearing the sulfamidate is now highly electrophilic and sterically accessible for a backside S_N_2 attack. The addition of sodium azide results in the ring-opening of the sulfamidate with complete inversion of configuration at that center. The final step involves the reduction of the azide and hydrolytic removal of the sulfate group to yield the target anti-diamine.
Detailed Experimental Protocol
Step 1: Formation of the Cyclic Sulfamidate
-
Preparation: In a flame-dried flask under nitrogen, dissolve (S)-2-amino-2-(pyridin-4-yl)ethanol (1.0 eq) in anhydrous DCM. Cool to 0 °C.
-
Sulfamidite Formation: Add thionyl chloride (SOCl₂, 1.1 eq) dropwise. After the addition, add triethylamine (2.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Oxidation: Cool the mixture back to 0 °C. In a separate flask, prepare a solution of sodium periodate (NaIO₄, 1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.01 eq) in a mixture of acetonitrile and water. Add this oxidizing solution to the reaction mixture and stir vigorously for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude cyclic sulfamidate, which can be used directly in the next step.
Step 2: S_N_2 Ring-Opening and Reduction
-
Ring-Opening: Dissolve the crude cyclic sulfamidate in anhydrous DMF. Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 12 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to get the crude azido-sulfate intermediate.
-
Reduction & Hydrolysis: Dissolve the crude intermediate in THF/water. Perform the Staudinger reduction as described in Protocol I, Step 2. After the reduction is complete, acidify the solution with 2M HCl and stir for 1-2 hours to ensure hydrolysis of the sulfate group.
-
Purification: Basify the solution with aqueous NaOH and extract the product with DCM. Purify by column chromatography as described in Protocol I to obtain the pure (1S,2R)-1-(pyridin-4-yl)ethane-1,2-diamine.
Product Characterization and Data
Confirmation of the product's structure and stereochemical purity is critical. The following analytical techniques are essential.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and diastereomeric purity. The coupling constants between the two methine protons (CH-N) are diagnostic for distinguishing syn and anti isomers.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product. This requires derivatization of the diamine with a chiral agent or use of a chiral stationary phase. [9][10]
Parameter (1S,2S)-Diamine (syn) (1S,2R)-Diamine (anti) Stereochemistry Retention Inversion Expected Yield 50-65% (over 2 steps) 40-55% (over 3 steps) ¹H NMR (Key Signal) Distinct coupling constant (J_H1-H2) Different coupling constant (J_H1-H2) Chiral HPLC >98% dr, >99% ee >98% dr, >99% ee | Appearance | Typically a pale yellow oil or solid | Typically a pale yellow oil or solid |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Mesylation (Protocol I) | Insufficient reagent; moisture in the reaction. | Use freshly distilled TEA and anhydrous solvents. Ensure the reaction is run under inert atmosphere. Add a slight excess (1.2 eq) of MsCl. |
| Low Yield of Azide | Inefficient cyclization or ring-opening. | Ensure the temperature for the azidation step is maintained. DMF as a co-solvent can improve the solubility of NaN₃ and increase the reaction rate. |
| Formation of Diastereomeric Mixture | Competing S_N_1 or elimination pathways. | Maintain low temperatures during activation steps. Ensure the use of a non-nucleophilic base (TEA). |
| Incomplete Staudinger Reduction | Inactive PPh₃; insufficient water. | Use fresh PPh₃. Ensure a small amount of water is present in the THF to facilitate the hydrolysis of the aza-ylide intermediate. |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the stereodivergent synthesis of chiral vicinal diamines from (S)-2-amino-2-(pyridin-4-yl)ethanol. By selecting the appropriate synthetic pathway—either through an aziridine intermediate for retention or a cyclic sulfamidate for inversion—researchers can predictably access the desired diastereomer with high fidelity. This strategic flexibility is invaluable for building libraries of chiral ligands and developing novel asymmetric catalysts for a wide range of chemical transformations.
References
- BenchChem. (2025). Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis. Benchchem.com.
-
Lucet, D., Le Gall, T., & Mioskowski, C. (2007). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 107(12), 5131-5233. [Link]
-
Chai, Z., et al. (2017). Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines. Angewandte Chemie International Edition, 56(2), 650-654. [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
-
Mui, L. (2010). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. TSpace Repository, University of Toronto. [Link]
-
Szymańska, E., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Molecules, 25(3), 724. [Link]
-
Szymańska, E., et al. (2021). Outline of different regio- and stereochemistries observed in the conversion of amino alcohols to diamines. ResearchGate. [Link]
-
Kraszewska, A., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(16), 11046-11055. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.com. [Link]
-
Yan, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 355. [Link]
Sources
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Troubleshooting & Optimization
Overcoming hygroscopicity issues with (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol. Given the compound's inherent hygroscopicity, this resource provides in-depth troubleshooting and frequently asked questions to ensure the material's integrity throughout storage and experimental use.
Understanding the Challenge: Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a compound like (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, which possesses polar functional groups (a primary amine, a primary alcohol, and a pyridine nitrogen), this affinity for water can lead to a host of experimental challenges. Water uptake can trigger physical changes, such as clumping, and more critically, initiate chemical degradation pathways that can compromise the compound's purity and reactivity.[][2] This guide will equip you with the knowledge to mitigate these risks.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, providing their probable causes and actionable solutions.
Issue 1: The compound has formed clumps or appears "wet" upon opening.
-
Probable Cause: This is a classic sign of moisture absorption. The hygroscopic nature of the compound causes it to readily attract and retain water molecules from the air, leading to a change in its physical state from a free-flowing powder to a clumpy or even semi-liquid form.[3] This can happen if the container was not sealed properly or was opened in a high-humidity environment.
-
Solution:
-
Immediate Action: Move the container to a desiccator or a glove box with a dry, inert atmosphere to prevent further moisture uptake.[4]
-
Drying Procedure: For small quantities, the compound can be dried under a high vacuum for several hours. Gentle heating can be applied, but care must be taken as elevated temperatures can also promote degradation.[5] It is crucial to first consult any available product-specific guidelines or, in their absence, to perform a small-scale test to determine the optimal drying temperature that does not cause decomposition.
-
Quantifying Water Content: Before use in a moisture-sensitive reaction, it is highly recommended to determine the precise water content using Karl Fischer titration.[6][7] This will allow for an accurate calculation of the amount of active compound required.
-
Preventative Measures: Always store the compound in a tightly sealed container, preferably with a secondary seal like parafilm.[8] For long-term storage, a desiccator or a controlled humidity cabinet is recommended.
-
Issue 2: The compound has developed a yellow or brownish tint over time.
-
Probable Cause: Discoloration often indicates chemical degradation. For (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, two primary degradation pathways are likely, especially in the presence of moisture and oxygen:
-
Oxidation of the Amino Alcohol: The primary alcohol and/or the amino group are susceptible to oxidation, which can lead to the formation of colored impurities.[9][10][11] This process can be accelerated by exposure to air (oxygen) and light.
-
Pyridine Ring Degradation: The pyridine ring itself can undergo degradation, although this is generally less facile than the oxidation of the amino alcohol side chain.[12][13][14]
-
-
Solution:
-
Purity Assessment: The purity of the discolored material should be assessed using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and quantify any degradation products.
-
Consider Purification: If the level of impurity is significant, purification by recrystallization or chromatography may be necessary, depending on the scale and the nature of the impurities.
-
Future Prevention: To prevent oxidative degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial or by wrapping the container in aluminum foil.[5] The recommended storage temperature of 2-8°C will also help to slow down degradation processes.[15]
-
Issue 3: Inconsistent results or lower than expected yields in reactions.
-
Probable Cause: This issue is often a direct consequence of the problems mentioned above.
-
Inaccurate Molar Calculation: If the compound has absorbed a significant amount of water, weighing out a specific mass will result in a lower molar quantity of the active compound than intended.[2]
-
Presence of Inhibitory Impurities: Degradation products can potentially interfere with the desired reaction, leading to lower yields or the formation of unwanted byproducts.
-
-
Solution:
-
Accurate Quantification: Always determine the water content via Karl Fischer titration before use, especially if the compound's appearance suggests moisture absorption.[6] Adjust the mass of the compound used in your reaction based on the measured water content.
-
Purity Check: If you suspect degradation, verify the purity of your starting material using HPLC or NMR.
-
Handling Best Practices: When weighing the compound, do so as quickly as possible to minimize exposure to atmospheric moisture.[3] For highly sensitive applications, consider weighing inside a glove box. A practical approach for frequent use is to prepare a stock solution from a freshly opened bottle and store it in aliquots under an inert atmosphere at a low temperature.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol?
A1: Based on supplier recommendations and general best practices for hygroscopic compounds, the ideal storage conditions are in a tightly sealed container, protected from light, in a dry environment at 2-8°C.[15] For enhanced protection, especially for long-term storage, consider placing the sealed container inside a desiccator or a controlled humidity cabinet. Storing under an inert atmosphere (argon or nitrogen) is also advisable to prevent oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation reactions. |
| Atmosphere | Dry, Inert (Argon/Nitrogen) | Prevents moisture absorption and oxidation. |
| Light | Protected from light (Amber vial) | Minimizes light-induced degradation. |
| Container | Tightly sealed, airtight | Prevents ingress of atmospheric moisture. |
Q2: How can I determine the water content of my sample?
A2: The most accurate and widely accepted method for determining water content is Karl Fischer titration.[16] This technique is highly specific to water and can provide precise results for both free and bound moisture. There are two main types: volumetric for higher water content and coulometric for trace amounts.[7][17]
Q3: My experiment is extremely sensitive to moisture. What precautions should I take?
A3: For highly moisture-sensitive applications:
-
Use a Glove Box: Handle and weigh the compound inside a glove box with a low-humidity, inert atmosphere.
-
Dry Solvents and Reagents: Ensure all other reagents and solvents used in your experiment are rigorously dried.
-
Use Freshly Opened Material: Whenever possible, use a new, unopened bottle of the compound.
-
Consider a Stock Solution: If you need to use the compound frequently, preparing a stock solution from the entire contents of a new bottle can be a good strategy to avoid repeated exposure of the solid to the atmosphere.[4]
Q4: What are the likely degradation products if the compound is not stored correctly?
-
Oxidation Products: The primary alcohol could be oxidized to an aldehyde and further to a carboxylic acid. The primary amine could also undergo oxidation.[18][19]
-
Products of Pyridine Ring Degradation: While more stable, the pyridine ring can be susceptible to oxidative and photolytic degradation, potentially leading to ring-opened products.[12][20]
Q5: Is it necessary to dry a new, unopened bottle of the compound before use?
A5: For most applications, a new, unopened bottle from a reputable supplier should have a water content within the specified limits (often provided on the Certificate of Analysis). However, for highly sensitive reactions, it is always good practice to verify the water content with Karl Fischer titration. Some suppliers may also provide information on the typical water content of their product.[21]
Experimental Protocols & Diagrams
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol provides a general guideline. Specific parameters should be optimized based on the instrument and reagents used.
-
Instrument Preparation: Set up the Karl Fischer titrator (volumetric or coulometric) according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Reagent Conditioning: Add the appropriate Karl Fischer solvent (e.g., methanol-based) to the titration cell and titrate to a dry, stable endpoint to eliminate any residual moisture in the solvent.
-
Sample Preparation: Accurately weigh a suitable amount of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol in a dry container. The sample size will depend on the expected water content and the type of titrator used.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration cell.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent (containing iodine) until all the water in the sample has reacted.
-
Data Analysis: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Diagram: Recommended Handling Workflow for Hygroscopic Compounds
Caption: Workflow for storing and handling (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol.
Diagram: Potential Degradation Pathways
Caption: Inferred degradation pathways for (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol.
References
-
What Is Karl Fischer Titration?. (n.d.). Hanna Instruments. Retrieved February 14, 2026, from [Link]
-
Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. (2014). Angewandte Chemie (International Ed. in English). [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved February 14, 2026, from [Link]
-
Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. (2014). Angewandte Chemie (International Ed. in English). [Link]
-
Karl Fischer titration. (2023, December 27). In Wikipedia. [Link]
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2023, October 2). GMP Insiders. [Link]
-
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (2005). SYNLETT. [Link]
-
Aminoalcohol Oxidation. (n.d.). International Journal of Amino Acids. Open Access Pub. Retrieved February 14, 2026, from [Link]
-
The oxidation of amino alcohols. (1938). University of Louisville. [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
-
Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023, May 8). Labinsights. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved February 14, 2026, from [Link]
-
1,2-amino alcohol synthesis by hydroxylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. [Link]
-
Hygroscopic chemical...how to deal with?. (2010, July 17). Protocol Online. [Link]
-
How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. Retrieved February 14, 2026, from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate. [Link]
-
How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]
-
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Degradation of Pyridines in the Environment. (1991). Reviews of Environmental Contamination and Toxicology. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
-
Degradation of pyridines in the environment. (1991). Semantic Scholar. [Link]
-
Biocatalytic Synthesis of Amino Alcohols. (2016). University of Greifswald. [Link]
-
Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. (2009). Letters in Applied Microbiology. [Link]
-
[Biodegradation of pyridine under UV irradiation]. (2011). Huan Jing Ke Xue. [Link]
-
A-level Chemistry 7405 Specification. (2015, January 12). AQA. [Link]
-
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride 100mg. (n.d.). Dana Bioscience. Retrieved February 14, 2026, from [Link]
-
4-Pyridineethanol. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. (2016, April 21). Loba Chemie. [Link]
-
safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved February 14, 2026, from [Link]
Sources
- 2. pharmainfo.in [pharmainfo.in]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. How To [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccesspub.org [openaccesspub.org]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Pyridine degradation and heterocyclic nitrification by Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. Karl Fischer water content titration - Scharlab [scharlab.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. ir.library.louisville.edu [ir.library.louisville.edu]
- 20. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A14177.14 [thermofisher.com]
Technical Support Center: Troubleshooting Cyclization Side Reactions of 2-Amino-2-(pyridin-4-yl)ethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-amino-2-(pyridin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven solutions to anticipate and troubleshoot common side reactions, specifically unwanted cyclizations. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The Core Challenge: Intermolecular vs. Desired Reaction
2-amino-2-(pyridin-4-yl)ethanol is a β-amino alcohol containing a primary amine and a primary alcohol. While these functional groups are key to its synthetic utility, they are also the source of its most common side reaction: intermolecular self-condensation . In this reaction, two molecules of the amino alcohol react with each other to form a stable six-membered ring, a disubstituted piperazine. This dimerization competes directly with your intended reaction pathway, reducing the yield of your desired product and complicating purification.
Understanding the kinetics that govern intermolecular versus intramolecular (or desired intermolecular) reactions is critical. Intermolecular reactions, like this dimerization, are highly dependent on concentration.[1] At higher concentrations, molecules of the amino alcohol are more likely to encounter each other than your target reagent, favoring the formation of the piperazine side product.
Caption: Competing reaction pathways for 2-amino-2-(pyridin-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cyclization side product I should be concerned about?
The most common side product is the intermolecular condensation dimer, 3,6-di(pyridin-4-yl)piperazine-2,5-dione . This occurs when the amine of one molecule attacks the (activated) carboxyl group transiently formed from the alcohol of a second molecule, leading to a double amide linkage in a six-membered ring. While direct condensation is unlikely without activation, in many reaction contexts (e.g., with coupling agents or under conditions that oxidize the alcohol), this pathway becomes highly accessible. A related side product, 2,5-di(pyridin-4-yl)piperazine, can also form via a double reductive amination pathway if aldehydes are present or formed in situ.
Q2: Why is the formation of a six-membered ring so favorable?
The formation of five- and six-membered rings is often kinetically and thermodynamically favored over other ring sizes or intermolecular reactions.[1][2] This is due to a combination of low ring strain and a high probability of the reactive ends of the molecules finding each other in the correct orientation (a favorable entropic factor compared to bringing two separate molecules together precisely).[2] In this case, the intermolecular dimerization creates a stable, six-membered piperazine ring.
Q3: What analytical techniques are best for identifying the piperazine dimer?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You will observe a mass corresponding to (2 * M) - (2 * H₂O), where M is the molecular weight of the starting material. The retention time will likely be different from your starting material and desired product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The dimer will have a distinct set of signals. Look for the disappearance of the primary alcohol methylene protons and the appearance of new signals for the piperazine ring protons. The symmetry of the dimer can simplify the spectrum.
-
TLC (Thin-Layer Chromatography): The dimer is often less polar than the starting amino alcohol but may have similar polarity to your desired product, making it a "hidden" impurity. Staining with permanganate can help visualize all spots.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Problem: My reaction has a low yield, and LC-MS analysis shows a major peak with a mass corresponding to the dehydrated dimer of my starting material.
This is the classic sign that intermolecular dimerization is outcompeting your desired reaction.
Root Cause A: Reaction Concentration is Too High
Causality: The rate of an intermolecular reaction is more sensitive to concentration than an intramolecular or a desired bimolecular reaction (if the other reagent is in large excess). At high concentrations of the amino alcohol, the probability of two amino alcohol molecules colliding in a reactive orientation is significantly increased, favoring dimerization.[1]
Solution: Employ High-Dilution Conditions
The principle of high dilution minimizes the chances of two starting material molecules finding each other. This is typically achieved by adding the substrate slowly to a large volume of solvent.
| Parameter | Standard Conditions | High-Dilution Conditions |
| Concentration | 0.1 M - 1.0 M | 0.001 M - 0.01 M |
| Addition Method | All reagents at once | Slow addition of substrate via syringe pump |
| Solvent Volume | 5-10 mL / mmol | 100-1000 mL / mmol |
See Protocol 1 for a detailed experimental setup.
Root Cause B: Inappropriate Reaction Temperature
Causality: Temperature affects the rates of all reactions, but not equally. The dimerization may have a different activation energy than your desired reaction. Heating a reaction to "push it to completion" can sometimes accelerate the side reaction more than the desired one.[3]
Solution: Systematic Temperature Screening
-
Start Low: Begin your reaction at 0 °C or even -20 °C. Many reactions are still efficient at lower temperatures, while the rate of dimerization may be significantly reduced.
-
Monitor Progress: Use TLC or LC-MS to monitor the formation of both the desired product and the dimer at set time points (e.g., 1h, 4h, 12h).
-
Incrementally Increase: If the reaction is too slow, incrementally increase the temperature (e.g., to room temperature, then to 40 °C) and continue monitoring. The goal is to find the temperature "sweet spot" that maximizes the ratio of product to side product.
Root Cause C: Protecting Group Strategy
Causality: If your desired reaction involves the alcohol moiety, the free amine is available to act as a nucleophile, leading to dimerization. Conversely, if your reaction targets the amine, the alcohol can interfere.
Solution: Use Orthogonal Protecting Groups
Protecting the functional group that is not involved in the desired reaction is a robust strategy.
-
If reacting at the alcohol: Protect the amine. A tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions and easily removed with acid.
-
If reacting at the amine: Protect the alcohol. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is ideal as it is easily installed and can be removed with fluoride sources like TBAF.
Caption: Decision tree for troubleshooting piperazine dimer formation.
Key Experimental Protocols
Protocol 1: Minimizing Dimerization via Syringe Pump Addition (High Dilution)
This protocol describes a general method for performing a reaction under high-dilution conditions to favor a desired reaction over intermolecular dimerization.
Materials:
-
Three-neck round-bottom flask, appropriately sized for the final solvent volume
-
Magnetic stirrer and stir bar
-
Syringe pump and gas-tight syringe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
-
Anhydrous solvent (e.g., THF, DCM)
-
2-amino-2-(pyridin-4-yl)ethanol
-
Reagent B (your desired reaction partner)
Procedure:
-
Vessel Setup: Flame-dry the three-neck flask under vacuum and backfill with an inert atmosphere.
-
Solvent and Reagent B: To the flask, add the full volume of anhydrous solvent required to achieve the final target concentration (e.g., 500 mL for a 0.01 M final concentration on a 5 mmol scale). Add Reagent B to the solvent. Begin stirring.
-
Prepare Substrate Solution: In a separate, dry vial, dissolve the 2-amino-2-(pyridin-4-yl)ethanol (5 mmol) in a small amount of anhydrous solvent (e.g., 20-50 mL).
-
Syringe Pump Setup: Draw the substrate solution into the gas-tight syringe and mount it on the syringe pump. Place the needle tip below the surface of the stirring solvent in the reaction flask, passing it through a rubber septum in one of the flask's necks.
-
Slow Addition: Begin the slow addition of the substrate solution over a prolonged period. A typical addition time is 4-8 hours.
-
Calculation: For a 50 mL solution added over 5 hours, the rate would be 10 mL/hour or ~0.167 mL/minute.
-
-
Reaction: Once the addition is complete, allow the reaction to stir for an additional period (e.g., 12-24 hours) at the optimized temperature.
-
Analysis: Withdraw a small aliquot for LC-MS analysis to confirm the consumption of starting material and check the ratio of the desired product to the dimer side product.
Self-Validation: Comparing the product-to-dimer ratio from this method with a control reaction performed at a higher concentration (e.g., 0.5 M) will validate the effectiveness of the high-dilution approach. A significant increase in this ratio indicates success.
References
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link][1]
-
de la Torre, B. G., & Andreu, D. (2016). Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. PubMed. [Link][3]
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88(11), 6901–6910. [Link][4]
-
Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link][5]
-
Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link][6]
-
White Rose Research Online. (2021). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link][8]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link][9]
-
Domingo, L. R., & Sáez, J. A. (2019). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Molecules, 24(17), 3105. [Link][10]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 3. Thermal selectivity of intermolecular versus intramolecular reactions on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 5. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Intermolecular reaction | chemical reaction | Britannica [britannica.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Handling Air-Sensitive Pyridine-Based Amino Alcohol Intermediates
Introduction
Welcome to the technical support center for handling pyridine-based amino alcohol intermediates. As a Senior Application Scientist, I understand that these compounds are pivotal in pharmaceutical synthesis but their inherent air-sensitivity can pose significant challenges, leading to yield loss, impurity formation, and reaction failures. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, in-depth solutions to the common issues encountered in the lab. We will move beyond simple instructions to explain the chemical principles behind these phenomena, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature and handling of pyridine-based amino alcohol intermediates.
Q1: What makes pyridine-based amino alcohol intermediates particularly sensitive to air?
A1: The air sensitivity of these molecules stems from the electronic properties of their functional groups.
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base.[1] While the ring is aromatic, the electronegative nitrogen atom makes it electron-deficient and susceptible to certain oxidative reactions.[2]
-
Amino Group (-NH₂): The amino group is a primary site for oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities, such as nitroso or nitro compounds, especially in the presence of light or trace metals.
-
Alcohol Group (-OH): While less reactive than the amino group, the hydroxyl group can be oxidized, particularly in the presence of a catalyst, to form aldehydes, ketones, or carboxylic acids.
-
Combined Effect: The presence of these groups on a single molecule can create a highly reactive system. For instance, the amino and hydroxyl groups can make the aromatic ring more susceptible to oxidative degradation pathways, which may involve hydroxylation and eventual ring cleavage.[3][4] A discolored, often brownish, appearance is a common indicator of such oxidation.[5]
Q2: I've received a new pyridine-based amino alcohol intermediate. How should I store it to ensure long-term stability?
A2: Proper storage is the first and most critical line of defense against degradation.
-
Inert Atmosphere: The primary rule is to minimize contact with air and moisture.[6][7] Store the compound under an inert atmosphere, such as argon or nitrogen.
-
Container: Use a tightly sealed, amber glass vial to protect against light, which can catalyze degradation.[5] For highly sensitive materials, sealing the vial within a vacuum bag or a larger container that is also purged with inert gas provides an extra layer of protection.[8]
-
Temperature: Store in a cool, dry, and dark place.[7][9] Refrigeration (2-8 °C) is generally recommended, but always check the manufacturer's specific storage instructions. Avoid repeated freeze-thaw cycles, which can introduce moisture condensation.
Q3: What is the difference between using a glovebox and a Schlenk line, and which should I choose?
A3: Both create an inert atmosphere but are suited for different operations.[10][11] The choice depends on the scale, complexity, and frequency of your work.
| Feature | Glovebox | Schlenk Line |
| Environment | A sealed chamber continuously purged with inert gas, maintaining very low O₂ and H₂O levels (often <1 ppm).[8] | Specialized glassware connected to a dual manifold for vacuum and inert gas.[8] The atmosphere is controlled within the flask. |
| Best For | Handling solids, weighing samples, setting up multiple reactions, and complex manipulations requiring dexterity.[10][12] | Handling solutions and liquids, performing reactions in a single flask, distillations, and filtrations.[10] |
| Pros | Highly controlled atmosphere, allows for use of standard lab equipment inside, ideal for prolonged work.[8] | More cost-effective, space-efficient, and provides excellent atmospheric control for individual reactions.[8][10] |
| Cons | Higher initial cost and maintenance, requires careful management of the antechamber to prevent contamination.[12] | Requires more specialized glassware and user skill, less suitable for handling solids openly. |
Recommendation: For routine synthesis and liquid handling, a Schlenk line is highly efficient. For handling solids, preparing stock solutions, or running multiple sensitive experiments simultaneously, a glovebox is superior.[10]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter.
Issue 1: My compound has changed color (e.g., turned yellow/brown) upon storage or during reaction workup.
-
Symptom: The initially white or off-white solid/solution has developed a distinct yellow, brown, or even black coloration.
-
Probable Cause: This is a classic sign of oxidation.[5] The amino and/or phenol moieties are likely reacting with atmospheric oxygen, forming highly conjugated, colored impurities. This process can be accelerated by light, heat, or the presence of trace metal impurities.
-
Diagnostic Steps:
-
TLC Analysis: Run a Thin Layer Chromatography plate of the discolored material against a reference sample (if available). The appearance of new, often lower Rf, colored spots indicates impurity formation.
-
HPLC Analysis: For a quantitative assessment, use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This can separate and quantify the parent compound and its degradation products.[13][14]
-
NMR Spectroscopy: ¹H NMR of the discolored sample may show broadened peaks or the appearance of new signals in the aromatic region, indicative of degradation products.
-
-
Solutions & Protocols:
-
Prevention: Strictly adhere to inert atmosphere handling techniques.[15][16] If a reaction is run over an extended period, ensure the inert atmosphere is maintained with a slight positive pressure, indicated by a bubbler.[15]
-
Remediation (Purification Protocol):
-
Dissolution: Dissolve the discolored compound in a minimal amount of a suitable solvent. For amino alcohols, adjusting the pH can aid solubility; acidic conditions protonate the amine, while basic conditions deprotonate the alcohol and any carboxylic acid groups.[5]
-
Activated Carbon Treatment: Add a small amount (e.g., 1-2% w/w) of activated carbon to the solution. Stir for 15-30 minutes at room temperature. The carbon will adsorb many of the colored polymeric impurities.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter (PTFE) to remove the carbon. Perform this filtration under a blanket of nitrogen or argon if the purified compound is also sensitive.
-
Recrystallization/Chromatography: Purify the filtrate by recrystallization from a suitable solvent system or by column chromatography. For basic pyridine compounds that may streak on silica gel, adding a small amount of triethylamine (~0.5%) to the eluent can improve separation.[17]
-
-
Issue 2: My reaction yield is consistently low or the reaction fails to go to completion.
-
Symptom: Starting material remains even after prolonged reaction times, or the isolated yield of the desired product is significantly lower than expected.
-
Probable Cause(s):
-
Reagent Deactivation: Air-sensitive reagents (e.g., organometallics, hydrides) may have been quenched by trace oxygen or moisture introduced with your pyridine-based intermediate or solvent.[12]
-
Intermediate Degradation: Your pyridine-based amino alcohol may be degrading under the reaction conditions.
-
Solvent Impurities: Residual water or peroxides in the reaction solvent are common culprits for quenching sensitive reagents and causing side reactions.
-
-
Diagnostic Steps:
-
Check Reagent Activity: Before starting your main reaction, test the activity of critical reagents. For example, titrate organolithium reagents to determine their exact molarity.
-
Monitor Reaction by TLC/LC-MS: Track the reaction progress over time. Observe if the product forms and then degrades, or if the starting material simply fails to react. This can help distinguish between product instability and reaction failure.
-
-
Solutions & Protocols:
A. Workflow for Ensuring an Anhydrous & Anaerobic Environment
// Nodes A [label="1. Dry Glassware", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Assemble & Purge System", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Prepare Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Run Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Oven-dry (140°C, 4h) or\nflame-dry under vacuum.\nCool under inert gas.[16]"]; B -> C [label="Connect to Schlenk line.\nPerform 3x vacuum/inert gas cycles.[10]"]; C -> D [label="Use freshly distilled/degassed solvent.\nTransfer via cannula or syringe.[16]"]; D -> E [label="Dissolve solids under inert gas.\nAdd liquids via gas-tight syringe."];
// Graph attributes {rank=same; A; B; C; D; E;} }
Caption: Workflow for setting up an air-sensitive reaction.
B. Protocol for Solvent Degassing (Freeze-Pump-Thaw)
This method is highly effective for removing dissolved gases, including oxygen.[11]
-
Choose Flask: Place the solvent in a robust Schlenk flask that is no more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath, swirling to avoid cracking the flask, until the solvent is completely frozen solid.
-
Pump: Open the flask to a high vacuum line for 5-10 minutes. You will see gas bubbling from the frozen solid as it is removed.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may hear a "clinking" sound as the flask warms up.
-
Repeat: Repeat this entire cycle at least two more times (for a total of three cycles).[12] After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.
-
Issue 3: I am having difficulty purifying my product. It streaks on the silica gel column or decomposes during purification.
-
Symptom: The compound appears as a long streak rather than a defined spot on a TLC plate. During column chromatography, the yield is very low, and colored bands appear on the column.
-
Probable Cause(s):
-
Basicity: The basic pyridine nitrogen and amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing streaking and irreversible adsorption.[17]
-
On-Column Decomposition: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The large surface area can also facilitate oxidation if the solvent or column was not properly deoxygenated.
-
-
Solutions & Protocols:
-
TLC Modification: Before running a column, add 0.5-1% triethylamine or ammonia (in methanol) to your TLC mobile phase. If this resolves the streaking, the same modified eluent should be used for the column.[17]
-
Column Chromatography Alternatives:
-
Deactivated Silica: Use silica gel that has been "deactivated" by treating it with water (e.g., Grade II or III alumina) or use neutral alumina instead of silica gel.
-
Basic Eluent: As determined by TLC, add a small amount of a basic modifier like triethylamine to your eluent system.
-
Acid-Base Extraction: If your compound has sufficient solubility, an acid-base extraction can be a powerful purification tool. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract your basic compound into the aqueous layer, discard the organic layer containing neutral impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product with an organic solvent.[17]
-
Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity and can be less destructive than chromatography.[17]
-
-
Visualized Workflow: Handling a New Pyridine-Based Intermediate
This flowchart provides a decision-making framework for the safe and effective handling of a newly acquired, potentially air-sensitive intermediate.
// Nodes start [label="Receive New Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_sds [label="Review Safety Data Sheet (SDS)\n for handling & storage info", fillcolor="#F1F3F4", fontcolor="#202124"]; is_sensitive [label="Is it marked as\n air/moisture sensitive?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assume_sensitive [label="Assume Sensitivity\n (Presence of -NH2, -OH groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; store_inert [label="Store under Inert Gas\n (N2 or Ar) in a sealed,\n amber vial. Refrigerate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; plan_exp [label="Plan Experiment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solid_handling [label="Will you handle the solid\n (weighing, etc.)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_glovebox [label="Use Glovebox", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_schlenk [label="Use Schlenk Line Techniques", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas_solvents [label="Degas all solvents\n (e.g., Freeze-Pump-Thaw)", fillcolor="#34A853", fontcolor="#FFFFFF"]; run_rxn [label="Run Reaction under\n Positive Inert Gas Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Proceed to Workup\n & Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> check_sds; check_sds -> is_sensitive; is_sensitive -> store_inert [label="Yes"]; is_sensitive -> assume_sensitive [label="No / Unsure"]; assume_sensitive -> store_inert; store_inert -> plan_exp; plan_exp -> solid_handling; solid_handling -> use_glovebox [label="Yes"]; solid_handling -> use_schlenk [label="No (Solution only)"]; use_glovebox -> degas_solvents; use_schlenk -> degas_solvents; degas_solvents -> run_rxn; run_rxn -> end; }
Caption: Decision-making workflow for handling new intermediates.
References
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved February 16, 2026, from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
-
Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Neilson Lab, TCU. Retrieved February 16, 2026, from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. University of Groningen. Retrieved February 16, 2026, from [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
- Blazhynska, I., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(13).
- Fetzner, S. (2021). Microbial Degradation of Pyridine and Pyridine Derivatives. In Handbook of Hydrocarbon and Lipid Microbiology.
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved February 16, 2026, from [Link]
- Al-Ghamdi, S., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 16, 2026, from [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved February 16, 2026, from [Link]
- Kaiser, J. P., & Bollag, J. M. (1991). Degradation of pyridines in the environment. Experientia, 47(3), 292-298.
-
Al-Ghamdi, S., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved February 16, 2026, from [Link]
-
JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved February 16, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. ossila.com [ossila.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Infrared Spectroscopy of Pyridine Amino Alcohols: A Comparative Technical Guide
This guide outlines the infrared (IR) spectral characterization of pyridine amino alcohols, designed for researchers requiring high-fidelity structural verification. It moves beyond basic peak listing to explore the mechanistic origins of vibrational modes and their diagnostic utility in competitive analysis.
Executive Summary & Application Scope
Pyridine amino alcohols (e.g., ephedrine derivatives with pyridine cores, 2-pyridinemethanol analogs) serve as critical chiral ligands in asymmetric catalysis and pharmacophores in neuroactive drug design. Their IR spectra are complex superpositions of heteroaromatic ring modes and hydrogen-bonded aliphatic chains.
Why this matters: Standard libraries often misidentify these compounds because automated algorithms struggle to distinguish between intermolecular hydrogen bonding (concentration-dependent) and intramolecular hydrogen bonding (structural, concentration-independent). This guide provides the protocol to distinguish these states, which is essential for validating ligand geometry and purity.
Spectral Feature Analysis: The "Fingerprint" Logic[1][2]
To accurately interpret the spectrum, we must decouple the molecule into its two interacting domains: the Pyridine Ring (rigid acceptor) and the Amino Alcohol Chain (flexible donor/acceptor).
A. The Pyridine Ring Signatures (Heteroaromatic Core)
Unlike benzene, the pyridine ring possesses lower symmetry (
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| C-H Stretching | 3000 – 3100 | Weak | Strictly >3000 cm⁻¹.[1][2] Differentiates aromatic protons from the aliphatic chain.[1] |
| Ring Stretching (C=N / C=C) | 1580 – 1600 | Variable | Primary Diagnostic. The "breathing" mode. Shifts significantly upon metal coordination. |
| Ring Deformation | 1560 – 1575 | Medium | Often appears as a shoulder to the primary stretch. |
| Skeletal Vibration | 1470 – 1485 | Strong | Highly characteristic of the pyridine nucleus. |
| Semicircle Stretch | 1430 – 1440 | Strong | - |
| C-H Out-of-Plane (oop) | 700 – 750 | Very Strong | Position depends on substitution (e.g., 2-sub vs 3-sub). |
B. The Amino Alcohol Chain (The "Active" Region)
This region reveals the hydrogen bonding network. In pyridine amino alcohols, the pyridine nitrogen often acts as an H-bond acceptor for the hydroxyl group, forming stable 5- or 6-membered chelate rings.
| Functional Group | Vibration | Region (cm⁻¹) | Comparison: Free vs. H-Bonded |
| Hydroxyl (-OH) | Stretch | 3200 – 3650 | Free: ~3600-3650 (Sharp)Intra-molecular: ~3450-3550 (Sharp, shifted)Inter-molecular: ~3200-3400 (Broad, concentration dependent) |
| Amine (-NH/NH₂) | Stretch | 3300 – 3500 | Weaker/Sharper than OH.[3] Primary amines show doublet (sym/asym).[3] |
| C-O (Alcohol) | Stretch | 1050 – 1150 | Primary: ~1050Secondary: ~1100Tertiary: ~1150 |
| C-N (Amine) | Stretch | 1180 – 1360 | Often overlaps with C-O; less diagnostic in complex molecules. |
Comparative Analysis: Performance vs. Alternatives
This section compares the spectral behavior of Pyridine Amino Alcohols against their structural relatives to aid in identification.
Scenario 1: Pyridine Amino Alcohol vs. Simple Pyridine
-
Distinction: The simple pyridine spectrum is dominated by the ring modes (1600-1430 cm⁻¹) and lacks the high-frequency OH/NH region.
-
Key Shift: The substitution of the amino-alcohol chain at the 2-position breaks the symmetry further, often splitting the 750 cm⁻¹ out-of-plane bend into multiple bands.
Scenario 2: Free Ligand vs. Metal Complex (e.g., Zn, Cu, Pt)
When these molecules act as ligands, they coordinate via the Pyridine-N and the Amine-N or Alcohol-O.
-
Pyridine Ring Shift: Coordination locks the nitrogen lone pair. The C=N stretching band (approx. 1590 cm⁻¹) typically shifts to higher wavenumbers (blue shift, +10-20 cm⁻¹) due to increased rigidity and σ-donation.
-
Fingerprint: New bands appear <600 cm⁻¹ corresponding to M-N and M-O stretches (Far-IR region).
Scenario 3: Intramolecular vs. Intermolecular H-Bonding
This is the critical purity test.
-
Alternative: Aliphatic amino alcohols (like ethanolamine) rely solely on chain-chain interactions.
-
Pyridine Advantage: The pyridine nitrogen is a "soft" acceptor. It facilitates intramolecular H-bonding (forming a pseudo-ring) even in dilute phases, creating a distinct, sharper OH peak around 3500 cm⁻¹ that persists upon dilution.
Experimental Protocol: The Dilution Validation
Trustworthiness Directive: To confirm the structure of a pyridine amino alcohol, you must distinguish between concentration-dependent (inter) and structural (intra) hydrogen bonds.
Methodology:
-
Preparation: Prepare a highly concentrated solution (0.1 M) of the analyte in a non-polar solvent (e.g., dry
or ). Note: Avoid solvents like DMSO or Methanol that compete for H-bonds. -
Baseline Scan: Collect the IR spectrum.[4] Observe the OH region (3200–3600 cm⁻¹).[5][6][7] You will likely see a broad band (intermolecular).[5]
-
Serial Dilution: Dilute the sample stepwise to 0.01 M, 0.001 M, and 0.0005 M.
-
Analysis:
-
If the broad band at 3300 cm⁻¹ disappears and a sharp peak at ~3600 cm⁻¹ grows: The H-bonding was Intermolecular (Alternative behavior).
-
If a sharp band at ~3500 cm⁻¹ remains constant in position and relative intensity (Beer's Law compliance): The H-bonding is Intramolecular (Characteristic of Pyridine Amino Alcohol chelates).
-
Visualizations
Diagram 1: Spectral Assignment Logic Flow
This flowchart guides the researcher through the decision process of assigning peaks for a Pyridine Amino Alcohol.
Caption: Logical workflow for deconvoluting the IR spectrum of pyridine amino alcohols into functional domains.
Diagram 2: Hydrogen Bonding Modes
Visualizing the structural difference between the "Free" state and the "Intramolecular" state that defines the spectral shift.
Caption: Impact of hydrogen bonding topology on the Hydroxyl (O-H) stretching frequency.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for pyridine ring deformation modes).[8]
-
Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley. (Source for metal-ligand coordination shifts).
-
Chemistry LibreTexts. Infrared Spectroscopy: Aromatic Compounds. Link (Verification of C-H and Ring modes).
-
National Institute of Standards and Technology (NIST). WebBook Chemistry - Pyridine Spectra. Link (Reference data for unsubstituted pyridine baseline).
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. stevesopenlab.org [stevesopenlab.org]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chimia.ch [chimia.ch]
A Definitive Guide to Validating the Absolute Configuration of 2-amino-2-(pyridin-4-yl)ethanol via Mosher's Ester Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of stereoselective synthesis and pharmacological characterization. In this comprehensive guide, we delve into the practical application of Mosher's ester analysis, a robust and widely adopted NMR-based technique, to determine the absolute stereochemistry of the chiral amino alcohol, 2-amino-2-(pyridin-4-yl)ethanol. This guide will not only provide a step-by-step experimental protocol but also explore the underlying principles, offer insights into data interpretation, and compare the method with viable alternatives.
The Imperative of Stereochemical Integrity
Chirality plays a pivotal role in the biological activity of pharmaceutical compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to confidently assign the absolute configuration of a stereocenter is of paramount importance. Mosher's method offers a reliable solution for elucidating the stereochemistry of chiral alcohols and amines without the need for X-ray crystallography.[1][2][3][4]
Principle of Mosher's Method: From Enantiomers to Distinguishable Diastereomers
The foundational principle of Mosher's method is the conversion of a pair of enantiomers, which are indistinguishable by NMR spectroscopy in an achiral environment, into a pair of diastereomers.[5][6] This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl).[5]
The resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[3] By preparing two separate derivatives of the analyte, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl, a comparative analysis of their ¹H NMR spectra allows for the deduction of the absolute configuration of the original stereocenter.[1][2][3]
The key to this analysis lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting ester or amide, the phenyl group is oriented in a way that shields or deshields nearby protons of the analyte. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, a definitive stereochemical assignment can be made.[6]
Experimental Workflow: A Step-by-Step Protocol
The successful application of Mosher's method hinges on careful experimental execution and meticulous data analysis. The following workflow outlines the key steps for determining the absolute configuration of 2-amino-2-(pyridin-4-yl)ethanol.
Caption: Workflow for Mosher's Ester Analysis.
Materials and Reagents
-
2-amino-2-(pyridin-4-yl)ethanol (enantiomerically enriched)
-
(R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or other suitable non-protic base (e.g., DMAP)
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (e.g., chromatography columns)
Detailed Protocol
Part 1: Synthesis of the (S)-MTPA derivative
-
In a clean, dry NMR tube or small reaction vial, dissolve a known quantity of 2-amino-2-(pyridin-4-yl)ethanol (e.g., 5 mg) in anhydrous CDCl₃ (approx. 0.5 mL).
-
Add a slight molar excess of anhydrous pyridine (e.g., 1.1 equivalents).
-
To this solution, add a slight molar excess of (S)-MTPA-Cl (e.g., 1.2 equivalents) dropwise.
-
Cap the tube/vial and gently agitate the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or directly by ¹H NMR. The reaction is typically complete within 1-2 hours.
-
Upon completion, the crude reaction mixture can often be directly analyzed by NMR. If purification is necessary, the product can be isolated by flash column chromatography.
Part 2: Synthesis of the (R)-MTPA derivative
-
Repeat the procedure described in Part 1 using (R)-MTPA-Cl in place of (S)-MTPA-Cl. It is crucial to use the same batch of 2-amino-2-(pyridin-4-yl)ethanol and identical reaction conditions to ensure the validity of the comparison.
Part 3: NMR Data Acquisition and Analysis
-
Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA derivatives.
-
Carefully assign the proton signals for each diastereomer. Two-dimensional NMR techniques such as COSY and HSQC can be invaluable for unambiguous assignments.[6]
-
Tabulate the chemical shifts (δ) for corresponding protons in both spectra.
-
Calculate the difference in chemical shifts (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR .
-
Apply the Mosher model to assign the absolute configuration based on the sign of the Δδ values.
Interpreting the Data: The Mosher Model
The Mosher model predicts the conformation of the MTPA ester/amide, which allows for the correlation between the sign of Δδ and the absolute configuration of the stereocenter. For a secondary alcohol or amine, the MTPA moiety and the carbinol/amino proton are assumed to be syn-periplanar. This places the trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety in a fixed spatial relationship to the substituents on the chiral center.
Caption: Simplified Mosher's Model showing shielding and deshielding zones.
A positive Δδ value (δS > δR) indicates that the corresponding proton lies on one side of the plane defined by the C-O/N bond of the MTPA moiety, while a negative Δδ value (δS < δR) indicates it lies on the other side. By systematically analyzing the Δδ values for protons in the substituents attached to the stereocenter, the absolute configuration can be determined.
Hypothetical Data for 2-amino-2-(pyridin-4-yl)ethanol
| Proton Assignment | δ for (S)-MTPA amide (ppm) | δ for (R)-MTPA amide (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to Phenyl Group |
| Pyridyl-H (ortho) | 7.85 | 7.95 | -0.10 | Shielded |
| Pyridyl-H (meta) | 7.30 | 7.25 | +0.05 | Deshielded |
| CH-N | 5.20 | 5.15 | +0.05 | Deshielded |
| CH₂-OH | 3.90 | 4.00 | -0.10 | Shielded |
| OH | 2.50 | 2.55 | -0.05 | Shielded |
Based on this hypothetical data, the protons of the pyridyl ring and the hydroxymethyl group experience different shielding/deshielding effects. A consistent pattern of positive and negative Δδ values across the molecule would allow for the assignment of the absolute configuration as either (R) or (S).
Comparison with Alternative Methods
While Mosher's method is a powerful tool, it is essential to be aware of its advantages and limitations in comparison to other techniques for determining absolute configuration.
| Method | Principle | Advantages | Limitations |
| Mosher's Ester Analysis | Covalent derivatization to form diastereomers with distinct NMR signals.[7] | Widely applicable to alcohols and amines. Does not require crystallization. Relatively quick. | Requires enantiomerically pure derivatizing agent. Can be difficult for sterically hindered molecules. Peak overlap in complex spectra can complicate analysis. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. | Provides an unambiguous determination of absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain. Not applicable to non-crystalline materials. |
| Chiral HPLC/GC | Separation of enantiomers on a chiral stationary phase.[7] | High sensitivity and accuracy for determining enantiomeric excess.[7] | Does not directly provide the absolute configuration without a reference standard of known configuration.[7] Method development can be time-consuming.[7] |
| Vibrational Circular Dichroism (VCD) / Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Applicable to a wide range of molecules in solution. Does not require derivatization. | Requires specialized instrumentation and computational modeling for interpretation. |
Conclusion
Mosher's ester analysis remains a highly reliable and accessible method for the determination of the absolute configuration of chiral secondary alcohols and amines like 2-amino-2-(pyridin-4-yl)ethanol.[1][2][3][4] Its strength lies in the direct correlation between NMR spectral data and stereochemistry, obviating the need for crystalline samples or reference standards of known configuration. By following a systematic experimental protocol and a careful analysis of the resulting NMR data, researchers can confidently assign the absolute stereochemistry of their chiral molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. [Link]
-
Springer Nature. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?[Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?[Link]
-
ACS Publications. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
Organic Chemistry Data. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. [Link]
-
ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. [Link]
-
YouTube. (2023). How I Used Mosher Esters in my PhD. [Link]
-
ResearchGate. (2025). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. [Link]
-
SciSpace. (2005). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. The Journal of the Korean Chemical Society. [Link]
-
Frontiers. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of (S), and (R)‐MTPA esters 15 a and 15 b, from the chiral pool or by degradation of natural amphidinolide C (1). [Link]
-
ACS Publications. (2000). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry. [Link]
-
PMC. (2012). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs. [Link]
-
Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. [Link]
-
Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
Hindawi. (2014). A Conformational Model for MTPA Esters of Chiral N-(2-Hydroxyalkyl)acrylamides. Advances in Chemistry. [Link]
-
Oreate AI Blog. (2026). Mosher Ester Analysis PPT. [Link]
-
ChemSynthesis. (2025). 2-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)ethanol. [Link]
-
ResearchGate. (2025). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. [Link]
-
ACS Publications. (1989). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. The Journal of Organic Chemistry. [Link]
- Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. matilda.science [matilda.science]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the foundational principle of our work is safety. This guide provides essential, immediate safety and logistical information for handling (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol (CAS No. 724463-81-4)[1]. As no comprehensive safety data sheet (SDS) is publicly available for this specific molecule, we will proceed with a conservative risk assessment. Our recommendations are grounded in an analysis of structurally similar compounds, namely aminopyridines and ethanolamines, to ensure a robust margin of safety. This procedural guide is designed to empower you with the knowledge to work confidently and safely.
Hazard Assessment: An Expert Evaluation Based on Chemical Analogs
The structure of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol incorporates both a pyridine ring and an ethanolamine moiety. This allows us to infer its potential hazards from well-characterized analogs.
-
Aminopyridines (e.g., 2-Aminopyridine, 2-Amino-4-methylpyridine): These compounds are classified as acutely toxic if swallowed, harmful or toxic in contact with the skin, and may cause severe skin and eye irritation or burns.[2][3][4] They can also cause respiratory irritation.[2]
-
Ethanolamines (e.g., Monoethanolamine): This class of chemicals is known to be corrosive, causing severe skin burns and eye damage.[5][6][7][8]
The Core Safety Protocol: Engineering Controls as the Primary Barrier
Personal Protective Equipment (PPE) is the final line of defense. Your primary protection comes from robust engineering controls. All handling of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, whether in solid or solution form, must be performed under these conditions:
-
Chemical Fume Hood: All weighing, transfers, and reactions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the workspace.[4][10] This is non-negotiable due to the high likelihood of corrosivity.
Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense
A multi-layered approach to PPE is required to mitigate the risks of toxicity and corrosivity.
Eye and Face Protection
Due to the severe eye irritation and potential for corrosive damage suggested by analog compounds[2][11], standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards are required at all times.[9][10]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1 g) or performing tasks with a higher splash potential (e.g., solution transfers), a full-face shield must be worn over the chemical splash goggles.[2][3]
Hand Protection: A Critical Decision
Selecting the correct gloves is paramount, as dermal contact is a primary route of exposure for toxic aminopyridines.[2][4] Data from analogs presents a complex picture.
| Chemical Analog | Recommended Glove Material | Breakthrough Time/Rating | Source(s) |
| Ethanolamine | Nitrile | >480 minutes | [12] |
| Pyridine | Nitrile | <1 minute (Not Recommended) | [12] |
| Diethanolamine | Nitrile | Good to Excellent | [13] |
| Monoethanolamine | Nitrile | Recommended for splash | [14] |
The excellent resistance of nitrile to ethanolamine contrasts sharply with its poor resistance to pyridine. Given that the target molecule contains a pyridine ring, relying solely on a standard nitrile glove is insufficient for anything beyond incidental contact.
Procedural Glove Selection:
Step-by-Step Glove Protocol:
-
Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation or punctures.[9]
-
Donning: For tasks involving only incidental contact risk, don two pairs of standard nitrile gloves (minimum 4 mil thickness).
-
For Prolonged Contact: For tasks involving extended handling or risk of immersion, wear a single pair of nitrile gloves as a liner, with a heavy-duty butyl rubber or Viton glove as the outer layer.
-
Immediate Replacement: If the outer glove comes into contact with the chemical, remove it immediately, wash your hands thoroughly, and don a new outer glove.[12]
-
Doffing: Remove gloves without touching the outer surface with your bare skin and dispose of them as hazardous waste.
Body Protection
-
A flame-retardant, chemically resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.[3]
-
Wear long pants and fully enclosed, chemically resistant shoes.
-
For large-scale operations, consider the use of disposable coveralls to protect personal clothing.
Respiratory Protection
While engineering controls are primary, respiratory protection may be necessary in specific situations.
-
Handling Solids: If there is any risk of dust generation outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 respirator is the minimum requirement.[4][15]
-
Aerosol Generation: For procedures that may generate aerosols or if engineering controls are not sufficient, an air-purifying respirator (APR) with organic vapor/acid gas cartridges should be used.[11] All respirator use must be in accordance with a documented institutional respiratory protection program, including fit testing.
Summary of PPE Requirements & Emergency Procedures
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Synthesis/Workup | Face Shield over Goggles | Butyl Rubber over Nitrile | Lab Coat | Not required in fume hood |
| Spill Cleanup | Face Shield over Goggles | Butyl Rubber over Nitrile | Lab Coat/Coveralls | Air-Purifying Respirator |
Emergency First Aid Protocol (Based on Analogs):
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[2][4][16]
-
Skin Contact: Take off immediately all contaminated clothing.[3] Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][10]
Operational and Disposal Plan
Safe disposal is critical to protect yourself, your colleagues, and the environment. Analog data suggests this compound may be harmful to aquatic life.[2][3]
Step-by-Step Disposal Procedure:
-
Segregate Waste: All materials that have come into direct contact with (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol are to be considered hazardous waste. This includes gloves, disposable lab coats, pipette tips, and contaminated paper towels.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not pour any amount down the drain.[3][4]
-
Decontamination: Decontaminate glassware and equipment with an appropriate solvent (e.g., ethanol) in the fume hood. The solvent rinse must be collected as hazardous liquid waste.
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[3][11][17]
By adhering to these stringent protocols, you ensure a safe laboratory environment, allowing you to focus on achieving your research objectives with confidence and integrity.
References
- Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2-AMINO PYRIDINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ethanolamine Safety Data Sheet. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. geneseo.edu [geneseo.edu]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 14. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 15. 4-(2-Aminoethyl)pyridine 96 13258-63-4 [sigmaaldrich.com]
- 16. nj.gov [nj.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
